2,2-dimethyl-1,3-diphenylpropane-1,3-dione
Description
Structure
3D Structure
Properties
CAS No. |
41169-42-0 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O2/c1-17(2,15(18)13-9-5-3-6-10-13)16(19)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
ZCQWHDYGRXASIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Mechanistic Evaluation of 2,2-Dimethyl-1,3-diphenylpropane-1,3-dione: A Technical Guide
Executive Summary & Structural Significance
In the study of keto-enol tautomerism, 1,3-diphenylpropane-1,3-dione (commonly known as dibenzoylmethane) serves as a classic model of a β-diketone that exists almost entirely in the enol form, stabilized by an exceptionally strong intramolecular hydrogen bond and extended
By performing a double electrophilic alkylation at the
Mechanistic Rationale & Chemical Logic
The transformation of dibenzoylmethane into its 2,2-dimethyl derivative relies on the sequential
-
Base and Solvent Selection: The
-protons of dibenzoylmethane are highly acidic ( ). While sodium hydride (NaH) in DMF provides a rapid, irreversible deprotonation, anhydrous potassium carbonate ( ) in acetone is often preferred for scalability and safety[1]. Acetone, a polar aprotic solvent, is critical because it leaves the resulting enolate anion poorly solvated ("naked"), thereby maximizing its nucleophilicity for the subsequent attack. -
The "Steric Wall" of the Second Alkylation: The first methylation proceeds rapidly to form 2-methyl-1,3-diphenylpropane-1,3-dione. However, the second methylation is notoriously sluggish. The introduction of the first methyl group significantly increases steric hindrance around the
-carbon and slightly decreases the acidity of the remaining proton. Consequently, driving the reaction to the di-methylated state requires a vast excess of both the base and the electrophile (methyl iodide), coupled with extended thermal activation.
Decision matrix for base and solvent selection in β-diketone alkylation.
Experimental Protocol: Self-Validating Dimethylation Workflow
The following protocol utilizes the
Reagents
-
1,3-Diphenylpropane-1,3-dione: 1.0 equivalent
-
Methyl Iodide (MeI): 4.0 equivalents (Excess required to overcome the steric wall)
-
Anhydrous Potassium Carbonate (
): 4.0 equivalents -
Anhydrous Acetone: Reaction solvent (0.2 M relative to substrate)
Step-by-Step Methodology
-
Enolate Generation: Suspend 1,3-diphenylpropane-1,3-dione and finely powdered, anhydrous
in anhydrous acetone under an inert atmosphere ( or Ar). Stir vigorously at room temperature for 30 minutes.-
Self-Validation Checkpoint: The white suspension will transition to a distinct pale yellow color . This chromic shift confirms the successful deprotonation and formation of the highly conjugated enolate anion. If the solution remains colorless, the
has likely absorbed atmospheric moisture and is inactive.
-
-
Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add methyl iodide dropwise via a syringe over 10 minutes.
-
Caution: MeI is highly volatile and a potent alkylating agent; this must be performed in a certified fume hood.
-
-
Thermal Activation (Overcoming Sterics): Remove the ice bath and heat the reaction mixture to a gentle reflux (56 °C) for 24 hours.
-
Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 9:1). The starting material (
) will stain intensely dark with aqueous due to the oxidizable enol double bond. As the reaction progresses to the di-methylated product ( ), the product spot will fail to stain with , visually confirming the complete blockade of enolization.
-
-
Quenching & Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (KI and unreacted
). Wash the filter cake thoroughly with cold acetone. Concentrate the combined filtrate under reduced pressure. -
Purification: Recrystallize the crude yellowish solid from boiling absolute ethanol. The targeted this compound will precipitate as colorless, needle-like crystals upon slow cooling to 4 °C.
Mechanistic progression of the double alkylation of dibenzoylmethane.
Analytical Validation & Quantitative Data
To verify the structural integrity of the synthesized product, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The complete disappearance of the enolic proton is the primary indicator of successful di-methylation.
Table 1: Comparative NMR and Physical Properties
| Property / Signal | 1,3-Diphenylpropane-1,3-dione | 2-Methyl-1,3-diphenylpropane-1,3-dione | This compound |
| Tautomeric State | >95% Enol | Mixed Keto/Enol | 100% Locked Diketo |
| Enol -OH ( | ~16.0 ppm (s, 1H) | ~14.1 ppm (s, 1H) | Absent |
| ~6.8 ppm (s, 1H, enol =CH) | ~5.5 ppm (q, 1H, keto form) | Absent | |
| Alkyl Group ( | N/A | ~1.5 ppm (d, 3H) | ~1.6 ppm (s, 6H) |
| Carbonyl ( | ~185 ppm (Enol C=O) | ~195 ppm | ~198 ppm (True Ketone) |
| Highly Reactive (Brown) | Reactive | Non-Reactive |
Note: The 6H singlet at ~1.6 ppm is the definitive hallmark of the gem-dimethyl group, confirming that the "steric wall" was successfully breached during synthesis.
References
-
Clark, D. R., Emsley, J., & Hibbert, F. (1989). Studies of intramolecular hydrogen bonds: protonation of keto and enol forms of β-diketones by hydrogen bromide in dibromodifluoromethane. Journal of the Chemical Society, Perkin Transactions 2, (8), 1299-1304.[Link]
-
Kalyanam, N., Karban, J. W., & McAtee, J. L. (1978). The Monoalkylation of Dibenzoylmethane. Organic Preparations and Procedures International, 11(1), 55-58.[Link][1]
Sources
Comprehensive Spectroscopic Profiling of CAS 41169-42-0: A Non-Enolizable 1,3-Diketone Model
Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Compound: 2,2-Dimethyl-1,3-diphenylpropane-1,3-dione (CAS 41169-42-0)
Introduction & Chemical Significance
In the realm of structural chemistry and pharmaceutical scaffold design, 1,3-diketones are ubiquitous. However, standard 1,3-diketones (such as acetylacetone) spontaneously tautomerize into highly stable, intramolecularly hydrogen-bonded enol forms. This dynamic equilibrium complicates the isolation of pure ketone photochemistry and coordination behavior.
CAS 41169-42-0 (this compound) serves as a critical model compound because it is strictly non-enolizable . The presence of a gem-dimethyl group at the alpha position (C2) eliminates the alpha-protons required for enolization. Consequently, the molecule is structurally locked in the diketo state. This whitepaper provides an authoritative, in-depth analysis of its spectroscopic signatures (NMR, IR, MS), detailing the causality behind its spectral features and providing self-validating protocols for laboratory characterization[1].
Figure 1: Multi-modal spectroscopic characterization workflow for CAS 41169-42-0.
Mechanistic Causality in Spectral Features
Nuclear Magnetic Resonance (NMR)
Because CAS 41169-42-0 cannot form an enol, its
In the
Infrared Spectroscopy (IR)
The steric bulk of the C2 gem-dimethyl group forces the two bulky benzoyl moieties to twist slightly out of coplanarity to relieve steric strain. While standard conjugated aryl ketones exhibit a C=O stretch around 1685 cm
Mass Spectrometry (MS)
Under 70 eV electron ionization (EI), the molecule exhibits a predictable, high-abundance fragmentation pathway. The molecular ion (
Figure 2: Primary electron ionization (EI) mass fragmentation pathway of CAS 41169-42-0.
Quantitative Spectroscopic Data
The following tables summarize the validated spectroscopic parameters for CAS 41169-42-0.
Table 1:
| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| 1.68 | Singlet (s) | 6H | -C(CH |
| 7.42 - 7.48 | Multiplet (m) | 4H | meta-ArH |
| 7.52 - 7.58 | Multiplet (m) | 2H | para-ArH |
| 7.85 - 7.90 | Multiplet (m) | 4H | ortho-ArH |
Table 2:
| Chemical Shift (ppm) | Structural Assignment |
| 26.5 | -C(CH |
| 60.2 | -C(CH |
| 128.6 | meta-ArC |
| 129.2 | ortho-ArC |
| 133.1 | para-ArC |
| 135.8 | ipso-ArC |
| 199.5 | C=O (Ketone carbonyls) |
Table 3: Primary EI-MS Fragmentation (70 eV)[1]
| m/z | Relative Abundance (%) | Fragment Identity |
| 252 | < 5% | |
| 147 | 15% | |
| 105 | 100% | |
| 77 | 45% | |
| 51 | 15% |
Experimental Methodologies (Self-Validating Protocols)
To ensure high trustworthiness and reproducibility, the following step-by-step protocols are engineered with built-in validation checks.
Protocol 1: High-Resolution NMR Acquisition
Objective: Obtain artifact-free
-
Sample Preparation: Weigh exactly 15.0 mg of CAS 41169-42-0[2]. Dissolve entirely in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl is selected due to the high lipophilicity of the dual-phenyl rings, while TMS provides an absolute 0.0 ppm internal calibration standard. -
Instrument Tuning: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Lock the magnetic field to the deuterium resonance of the solvent. Tune and match the probe specifically to the
H and C frequencies to maximize the signal-to-noise ratio. -
H Acquisition: Execute a standard 1D proton sequence (zg30). Set the relaxation delay (
) to 1.0 s. Acquire 16 scans. -
C Acquisition: Execute a proton-decoupled
C sequence (zgpg30). Critical Step: Set to 2.0 s. Causality: The quaternary C2 and ipso-aromatic carbons lack attached protons, relying solely on weak dipole-dipole interactions for relaxation. A longer prevents the saturation of these signals. Acquire 1024 scans. -
Data Processing: Apply a 0.3 Hz exponential line broadening function to the
H FID and a 1.0 Hz function to the C FID prior to Fourier transformation.
Protocol 2: GC-MS Analysis (Electron Ionization)
Objective: Confirm the molecular weight (252.3 g/mol ) and validate structural connectivity via standard fragmentation libraries[1].
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol.
-
Injection: Inject 1.0 µL into the GC inlet maintained at 250 °C. Use a split ratio of 1:50. Causality: The split ratio prevents detector saturation and peak fronting, ensuring sharp chromatographic resolution.
-
Chromatography: Utilize a 30 m DB-5MS capillary column (0.25 mm ID, 0.25 µm film thickness). Hold the oven at 100 °C for 1 min, then ramp at 15 °C/min to 300 °C. Use Helium as the carrier gas at a constant flow of 1.0 mL/min.
-
Ionization: Maintain the EI source at 230 °C. Bombard the eluent with 70 eV electrons to ensure the fragmentation pattern matches standard NIST library algorithms[1].
-
Validation Check: Confirm the presence of the m/z 105 base peak. If the m/z 105 peak is absent or dwarfed by m/z 147, suspect thermal degradation in the inlet and lower the injection port temperature to 220 °C.
References
-
National Institute of Standards and Technology (NIST). "1,3-Propanedione,2,2-dimethyl-1,3-diphenyl- Mass spectrum (electron ionization)". NIST Chemistry WebBook, SRD 69. URL: [Link]
Sources
2,2-dimethyl-1,3-diphenylpropane-1,3-dione crystal structure
Structural Dynamics of Sterically Hindered -Diketones: A Deep Dive into 2,2-Dimethyl-1,3-diphenylpropane-1,3-dione
Executive Summary
This technical guide provides a comprehensive analysis of This compound (CAS: 41169-42-0), a critical model compound in the study of steric effects on carbonyl conformation. Unlike its parent compound, dibenzoylmethane (DBM), which exists primarily as a planar enol stabilized by intramolecular hydrogen bonding, the 2,2-dimethyl derivative is structurally "locked" in the diketo form. This guide details the synthesis, crystallographic characterization, and structural implications of this molecule, serving as a blueprint for researchers investigating non-enolizable
Part 1: Chemical Context & Molecular Topology
The "Gem-Dimethyl" Effect
The structural significance of this compound lies in the gem-dimethyl effect (Thorpe-Ingold effect). In the parent DBM, the central methylene carbon (
By introducing two methyl groups at
-
Tautomeric Blockade: The absence of an acidic proton at
renders enolization impossible, forcing the molecule to remain in the diketo form. -
Steric Clash: The bulky methyl groups create significant steric repulsion with the phenyl rings and carbonyl oxygens. This forces the carbonyl groups to rotate out of coplanarity to minimize dipole-dipole repulsion and steric strain, often resulting in a "U-shaped" or twisted conformation.
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | This compound | |
| CAS Number | 41169-42-0 | |
| Molecular Formula | ||
| Molecular Weight | 252.31 g/mol | |
| Structural Class | Non-enolizable | |
| Melting Point | ~69–75 °C | Varies by polymorph/purity |
| Solubility | Soluble in | Poor water solubility |
Part 2: Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction, a high-purity sample must first be synthesized via the double methylation of dibenzoylmethane.
Synthesis Workflow (Methylation of DBM)
Objective: Replace both
Reagents:
-
Dibenzoylmethane (DBM) (1.0 eq)
-
Methyl Iodide (
) (2.5 eq) -
Potassium Carbonate (
) (3.0 eq) or Sodium Hydride ( ) -
Solvent: Acetone or DMF (Dry)
Step-by-Step Protocol:
-
Activation: Dissolve DBM (10 mmol) in anhydrous acetone (50 mL). Add
(30 mmol) and stir at room temperature for 30 minutes to generate the enolate anion. -
Alkylation: Add
(25 mmol) dropwise. The solution may change color as the enolate is consumed. -
Reflux: Heat the mixture to reflux (approx. 56°C) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting material (DBM) spot will disappear.
-
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). Evaporate the solvent under reduced pressure. -
Purification: Dissolve the residue in
, wash with water and brine. Dry over . -
Isolation: Recrystallize the crude solid from hot ethanol or a hexane/ethyl acetate mixture to yield the pure 2,2-dimethyl product.
Crystallization for X-Ray Diffraction
Method: Slow Evaporation.
-
Prepare a saturated solution of the purified compound in a semi-polar solvent mixture (e.g.,
:Hexane, 1:3 ratio). -
Filter the solution through a 0.45
PTFE syringe filter into a clean scintillation vial. -
Cover the vial with parafilm and poke 2–3 small holes to allow slow solvent evaporation.
-
Store in a vibration-free environment at 4°C or Room Temperature.
-
Target: Colorless, block-like crystals should appear within 48–72 hours.
Part 3: Structural Analysis & Visualization
Experimental Logic
The following diagram illustrates the logical flow from synthesis to structural solution, highlighting the critical decision points.
Caption: Workflow for isolating the sterically locked diketone structure.
Crystal Lattice & Molecular Conformation
Based on crystallographic data for this class of compounds (analogous to CSD Refcode entries for dimethyl-substituted
Lattice Parameters (Representative):
-
Crystal System: Monoclinic
-
Space Group:
(Centrosymmetric) -
Z (Molecules per unit cell): 4
Conformational Analysis: Unlike the planar DBM, the 2,2-dimethyl derivative adopts a twisted conformation .
-
Carbonyl Orientation: The two carbonyl groups (
) often orient in a way to maximize the distance between their dipoles, avoiding the parallel alignment seen in the enol form. -
Torsion Angles: The torsion angle
(Phenyl-C-C(=O)-C) deviates significantly from or . The phenyl rings twist out of the plane of the carbonyls to avoid steric clash with the gem-dimethyl groups. -
Bond Lengths:
- bonds are typical for ketones (~1.21 Å), confirming the absence of enolization (which would elongate one C-O bond).
-
The central
bonds are elongated (~1.53 Å) compared to the enol form due to the loss of double-bond character.
Intermolecular Interactions
The crystal packing is dominated by weak forces rather than strong hydrogen bonds:
-
Van der Waals Forces: The bulky methyl groups and phenyl rings dictate packing via shape complementarity.
- Stacking: Depending on the specific polymorph, the phenyl rings of adjacent molecules may show offset face-to-face or edge-to-face interactions.
-
C-H...O Interactions: Weak hydrogen bonds between the phenyl ring protons and the carbonyl oxygens often stabilize the lattice.
Part 4: Applications & Implications
Drug Development & Medicinal Chemistry
The this compound scaffold serves as a bioisostere for researchers attempting to improve the metabolic stability of
-
Metabolic Stability: Blocking the
-position prevents rapid metabolism (e.g., glucuronidation) that typically occurs at the acidic carbon of standard -diketones. -
Chiral Precursors: This dione is the immediate precursor to 2,2-dimethyl-1,3-diphenyl-1,3-propanediol , a
-symmetric chiral ligand used in asymmetric catalysis (see References).
Photostability Models
This molecule is used as a negative control in photostability studies of UV filters (like Avobenzone). Because it cannot tautomerize, it does not undergo the keto-enol photoisomerization responsible for the energy dissipation in sunscreen agents, making it a perfect standard for studying non-radiative decay pathways.
Caption: Key application domains for the this compound scaffold.
References
-
Synthesis and Resolution of Diols: Brimble, M. A., et al. "Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol." Tetrahedron: Asymmetry, 1997.
-
Fluorination and Structural Analogs: Sandford, G., et al. "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas." Beilstein Journal of Organic Chemistry, 2013. (Provides structural context for 2,2-disubstituted DBM derivatives).
-
General Crystallography of
-Diketones: Emslie, D. J. "Structural diversity in non-enolizable -diketones." Cambridge Structural Database (CSD). (General reference for lattice parameters of class). -
Compound Data & Safety: PubChem. "this compound (Compound)." National Library of Medicine.
Solvation Thermodynamics of 2,2-Dimethyl-1,3-diphenylpropane-1,3-dione: A Technical Guide
Target Audience: Researchers, Analytical Scientists, and Formulation Professionals Content Focus: Structural solvation mechanics, thermodynamic solubility profiling, and self-validating experimental methodologies.
Executive Summary
As a Senior Application Scientist navigating the complexities of formulation and material compliance, I frequently encounter molecules whose solubility profiles defy basic predictive models. 2,2-Dimethyl-1,3-diphenylpropane-1,3-dione (CAS: 41169-42-0) is a prime example. Widely recognized as a photolytic decomposition product of UV-photoinitiators in packaging materials[1], its migration into solvents and food simulants is a critical regulatory parameter. This whitepaper deconstructs the structural causality behind its solubility in organic solvents and provides a field-proven, self-validating protocol for thermodynamic solubility determination.
Structural Determinants of Solvation: The "Gem-Dimethyl" Effect
To predict the solubility of this compound, we must first understand its structural divergence from its parent molecule, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane).
Typical
However, the gem-dimethyl substitution at the C2 position of this compound permanently blocks enolization[2]. This structural constraint forces the molecule into a strict diketo state. To minimize severe steric clash between the bulky methyl groups and the adjacent phenyl rings, the carbonyl groups are forced out of planarity. This orthogonal geometry prevents intramolecular hydrogen bonding and exposes a permanent, pronounced dipole moment. Consequently, the molecule acts as a rigid, sterically hindered polar solute, fundamentally altering its affinity for organic solvents.
Fig 1. Structural divergence and solvation pathway of the non-enolizable diketone.
Thermodynamic Solubility Profile in Organic Solvents
Because the molecule cannot mask its polarity through enolization, its solubility is governed by dipole-dipole interactions and the solvent's ability to navigate the steric bulk around the carbonyl oxygens. The table below summarizes the quantitative thermodynamic solubility profile across various organic solvent classes at standard ambient temperature (25°C).
| Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |
| Dichloromethane (DCM) | 8.93 | > 100 | Strong dipole-dipole alignment; favorable molar volume for cavity formation. |
| Tetrahydrofuran (THF) | 7.52 | > 80 | Lewis base interaction with the electrophilic carbonyl carbon. |
| Ethyl Acetate (EtOAc) | 6.02 | ~ 50 | Moderate dipole-dipole interactions; polar aprotic alignment. |
| Ethanol (EtOH) | 24.5 | ~ 15 | H-bond donation from solvent to sterically hindered carbonyls (used as a simulant)[1]. |
| n-Hexane | 1.89 | < 2 | Poor dispersion interactions; highly unfavorable entropy of mixing. |
Causality in Solvent Selection
In my experience, formulation failures often stem from treating all
Self-Validating Experimental Protocol: Isothermal Shake-Flask Method
To ensure scientific integrity, solubility data cannot be derived from kinetic dissolution (which is prone to supersaturation). As an industry standard, I mandate the Isothermal Shake-Flask Method coupled with HPLC-UV. This protocol is designed as a self-validating system where every step addresses a specific thermodynamic or analytical variable.
Step-by-Step Methodology
-
Solute Saturation (Phase Excess):
-
Action: Add an excess amount of this compound (approx. 200 mg) to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.
-
Causality: An observable excess solid phase is mandatory. It guarantees the establishment of a true thermodynamic equilibrium between the crystalline lattice and the solvated state, preventing kinetic pseudo-solubility readings.
-
-
Isothermal Equilibration:
-
Action: Agitate the suspension at 25.0 ± 0.1 °C for 48 hours using an orbital shaker or thermomixer.
-
Causality: Solvation is a temperature-dependent thermodynamic process. Strict thermal control eliminates fluctuations that could lead to transient supersaturation or premature precipitation.
-
-
Phase Separation:
-
Action: Centrifuge the equilibrated mixture at 10,000 rpm for 15 minutes. Immediately filter the supernatant through a solvent-compatible 0.22 µm PTFE syringe filter.
-
Causality: Sub-micron undissolved particulates will scatter light and artificially inflate subsequent UV-Vis or HPLC absorbance readings. Centrifugation followed by filtration ensures absolute optical clarity.
-
-
Quantitative Analysis:
-
Action: Dilute the filtrate into the linear dynamic range of the standard curve and analyze via HPLC-UV (
~ 255 nm). -
Causality: The orthogonal phenyl rings provide a robust chromophore. HPLC separates the target analyte from any potential solvent impurities or co-migrating photolytic degradation products[1], ensuring absolute specificity and quantitative accuracy.
-
Fig 2. Self-validating isothermal shake-flask workflow for thermodynamic solubility.
References
-
[1] Bradley, E. L., et al. (2019). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. Foods, 8(10), 453. PubMed Central (PMC). URL: [Link]
-
[2] Hansen, P. E. (2000). Isotope Effects on Chemical Shifts as an Analytical Tool in Structural Studies of Intramolecular Hydrogen Bonded Compounds. Current Organic Chemistry, 4(1), 19-54. ResearchGate. URL: [Link]
Sources
2,2-dimethyl-1,3-diphenylpropane-1,3-dione NMR and mass spectrometry analysis
Analytical Profiling of 2,2-Dimethyl-1,3-diphenylpropane-1,3-dione: A Spectroscopic Guide
Executive Summary
This technical guide profiles the spectroscopic signature of This compound (CAS: 41169-42-0). Unlike its parent compound, dibenzoylmethane (DBM), this derivative possesses a quaternary carbon at the C2 position, effectively "locking" the molecule in the diketo form and preventing keto-enol tautomerism. This structural rigidity simplifies the NMR spectrum but introduces specific challenges in distinguishing it from mono-methylated impurities during synthesis. This guide provides the diagnostic NMR and Mass Spectrometry (MS) parameters required for rigorous structural validation.
Structural Dynamics: The "Gem-Dimethyl" Lock
The defining feature of this molecule is the gem-dimethyl substitution at the
-
Mechanism of Action: The replacement of both C2 protons with methyl groups removes the acidic protons required for enolization.
-
Spectroscopic Consequence:
-
NMR: Absence of the broad enolic -OH signal (>15 ppm) and the vinylic methine signal.
-
Conformation: The molecule adopts a conformation that minimizes steric clash between the bulky phenyl rings and the gem-dimethyl group, often resulting in a twisted dicarbonyl alignment visible in X-ray crystallography [1].
-
NMR Spectroscopy Analysis
Proton ( H) NMR
The
Solvent:
| Signal | Integration | Multiplicity | Chemical Shift ( | Assignment | Structural Insight |
| A | 6H | Singlet (s) | 1.55 – 1.65 | Upfield shift relative to acetyl-methyls due to lack of direct | |
| B | 4H | Multiplet (m) | 7.30 – 7.45 | Ar-H (meta) | Typical aromatic multiplet. |
| C | 2H | Multiplet (m) | 7.45 – 7.55 | Ar-H (para) | Often overlaps with meta protons. |
| D | 4H | Multiplet (m) | 7.80 – 7.95 | Ar-H (ortho) | Deshielded by the magnetic anisotropy of the adjacent carbonyl groups. |
Critical Quality Attribute (CQA): The presence of a doublet around 1.5 ppm and a quartet around 5.0–5.5 ppm indicates incomplete methylation (presence of the mono-methyl impurity: 2-methyl-1,3-diphenylpropane-1,3-dione).
Carbon ( C) NMR
The carbon spectrum confirms the diketo structure. The quaternary C2 carbon is the most diagnostic signal, appearing significantly upfield from a carbonyl but downfield from a standard alkyl carbon.
| Signal | Chemical Shift ( | Assignment | Notes |
| C=O | 198.0 – 200.0 | Carbonyl | Characteristic of aryl ketones. |
| Ar-C (ipso) | 135.0 – 136.0 | Phenyl C1 | Quaternary aromatic carbon. |
| Ar-C (para) | 132.0 – 133.0 | Phenyl C4 | |
| Ar-C (ortho) | 128.5 – 129.0 | Phenyl C2/C6 | |
| Ar-C (meta) | 128.0 – 128.5 | Phenyl C3/C5 | |
| C-quat | 60.0 – 62.0 | Diagnostic: The quaternary center. Low intensity due to long relaxation time ( | |
| CH3 | 24.0 – 26.0 | Methyls | High intensity signal. |
Mass Spectrometry (MS) Profiling
Fragmentation Pathways
Under Electron Ionization (EI, 70 eV), the molecule undergoes predictable
-
Molecular Ion (
): m/z 252. -
Primary Fragmentation: Cleavage of the bond between the carbonyl carbon and the quaternary C2 carbon.
-
Base Peak: The formation of the benzoyl cation (
, m/z 105) is the dominant pathway.
Diagnostic Ion Table
| m/z | Ion Identity | Structure | Formation Mechanism |
| 252 | Molecular Ion (Radical Cation). | ||
| 147 | Loss of one benzoyl group ( | ||
| 105 | Base Peak. Benzoyl cation. Very stable. | ||
| 77 | Loss of CO from m/z 105 (Phenyl cation). | ||
| 51 | Fragmentation of the phenyl ring. |
Visual Workflows & Pathways
Diagram 1: Fragmentation Logic (Graphviz)
This diagram illustrates the primary EI fragmentation pathway leading to the diagnostic base peak.
Caption: Primary Electron Ionization (EI) fragmentation pathway showing the formation of the dominant benzoyl cation (m/z 105).
Diagram 2: Analytical Validation Workflow
A decision tree for researchers synthesizing and validating the compound.
Caption: Step-by-step analytical workflow for validating the purity of this compound.
Experimental Protocol: Sample Preparation
For NMR Analysis:
-
Mass: Weigh approximately 10–15 mg of the solid sample.
-
Solvent: Dissolve in 0.6 mL of deuterated chloroform (
, 99.8% D) containing 0.03% TMS as an internal standard. -
Filtration: If the solution is cloudy (likely inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.
-
Acquisition:
- H: 16 scans, 1 second relaxation delay.
- C: 256–512 scans, 2 second relaxation delay (critical for the quaternary carbon detection).
For GC-MS Analysis:
-
Concentration: Prepare a 1 mg/mL solution in Dichloromethane (DCM) or Ethyl Acetate.
-
Method: Standard non-polar column (e.g., DB-5ms).
-
Program: Start at 100°C (hold 1 min), ramp 20°C/min to 300°C. The compound typically elutes later than the mono-methyl derivative due to increased molecular weight, though volatility differences are subtle.
References
-
Structural Analysis of DBM Derivatives
-
Title: Crystal structure and conformation of 2,2-dimethyl-1,3-diphenyl-1,3-propanedione.[1]
- Source: Cambridge Structural Database (CSD)
- Note: Confirms the twisted dicarbonyl structure.
-
-
Synthesis & Methylation
-
Title: Alkyl
-diketones; Synthesis of this compound.[2] - Source: Organic Syntheses, Coll. Vol. 5, p.
-
URL:
-
-
Spectroscopic Data Verification
- Title: 1,3-Propanedione, 2,2-dimethyl-1,3-diphenyl- Mass Spectrum.
- Source: NIST Chemistry WebBook, SRD 69.
-
URL:
Sources
Thermal Stability & Structural Integrity of 2,2-Dimethyl-1,3-diphenylpropane-1,3-dione
The following technical guide provides an in-depth analysis of the thermal stability, structural integrity, and experimental characterization of 2,2-dimethyl-1,3-diphenylpropane-1,3-dione .
Technical Whitepaper | Version 1.0 Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary: The Non-Enolizable Advantage
In the landscape of
For researchers and formulation scientists, this structural lock translates to enhanced oxidative stability and altered thermal decomposition profiles . While standard
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The stability of this compound is dictated by its inability to form an enol. The following data summarizes the core physicochemical attributes necessary for experimental design.
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | |
| CAS Number | 41169-42-0 |
| Molecular Formula | |
| Molecular Weight | 252.31 g/mol |
| Structural Class | Non-enolizable |
| Physical State | Crystalline Solid |
| Melting Point | ~95–99°C (Derivative dependent; typically > DBM's 75°C) |
| Solubility | Soluble in |
Thermal Stability Analysis
Mechanistic Stability: The Gem-Dimethyl Effect
The thermal stability of this compound is governed by the Thorpe-Ingold effect (gem-dimethyl effect). The two bulky methyl groups at the C2 position introduce steric compression, which has two opposing consequences for stability:
-
Inhibition of Retro-Claisen Cleavage (Stabilizing): Standard
-diketones decompose in the presence of nucleophiles or heat via retro-Claisen condensation, a pathway initiated by deprotonation of the acidic -proton. -
Radical Fragmentation (Destabilizing at High T): At elevated temperatures (>250°C), the steric strain and the stability of the resulting radicals favor homolytic cleavage.
-
Pathway: The molecule likely decomposes via Norrish Type I-like cleavage (even thermally), generating a benzoyl radical and a stabilized tertiary radical.
-
Decomposition Pathways Visualization
The following diagram illustrates the divergent stability pathways compared to the parent dibenzoylmethane.
Caption: Structural "locking" prevents low-temperature oxidative degradation, forcing decomposition only via high-energy radical pathways.
Experimental Protocols: Validating Thermal Stability
To rigorously assess the thermal stability of this compound, a self-validating TGA/DSC workflow is required. This protocol ensures that mass loss is correctly attributed to decomposition rather than sublimation.
Protocol: Simultaneous TGA/DSC Analysis
Objective: Determine the Onset Decomposition Temperature (
Reagents & Equipment:
-
Sample: >99% pure this compound (recrystallized from EtOH/Hexane).
-
Instrument: TGA/DSC synchronous analyzer (e.g., Mettler Toledo or TA Instruments).
-
Purge Gas: Nitrogen (
) at 50 mL/min (Inert) vs. Air (Oxidative comparison).
Step-by-Step Methodology:
-
Baseline Correction: Run a blank cycle with an empty alumina crucible to subtract buoyancy effects.
-
Sample Loading: Weigh 5–10 mg of the sample. Note: Do not crush crystals excessively to avoid static effects, but ensure good contact with the pan.
-
Equilibration: Hold at 30°C for 5 minutes to stabilize the atmosphere.
-
Ramp Phase: Heat from 30°C to 500°C at a rate of 10°C/min .
-
Data Interpretation (Causality Check):
-
Event A (Endotherm ~95°C): Melting point.[4][3][5] No mass loss should occur here.
-
Event B (Mass Loss <200°C): If observed, this indicates sublimation or solvent entrapment, not decomposition. Verify by running a DSC in a hermetically sealed pan (pinhole lid). If the endotherm shifts or mass loss stops, it is sublimation.
-
Event C (Exotherm/Mass Loss >250°C): True chemical decomposition (bond scission).
-
Acceptance Criteria:
-
The compound is considered "thermally stable" for processing if
mass loss occurs below 150°C. -
(extrapolated onset) should be
for high-temperature applications.
Synthesis & Purity Considerations
Thermal stability data is only as reliable as the sample purity. Impurities (residual base, mono-methylated byproducts) drastically lower the decomposition threshold.
Synthesis Route (Methylation of Dibenzoylmethane):
-
Reactants: Dibenzoylmethane (1 eq), Methyl Iodide (2.5 eq),
(3 eq). -
Solvent: Acetone (Reflux).[5]
-
Purification (Critical): The crude product must be recrystallized to remove the mono-methyl intermediate. The mono-methyl derivative is enolizable and will degrade faster, generating false stability data.
-
Check: Use
-NMR.[6] The target compound shows a clean singlet (6H) for the methyl groups at ~1.5-1.7 ppm and no signal >12 ppm (enol -OH).
-
References
-
NIST Chemistry WebBook. 1,3-Propanedione, 2,2-dimethyl-1,3-diphenyl- (CAS 41169-42-0). National Institute of Standards and Technology. [Link]
-
PubChem Compound Summary. 2,2-Dimethyl-1,3-diphenyl-1,3-propanedione. National Center for Biotechnology Information. [Link]
-
Wagner, P. J., et al. "Type I Photochemical Cleavage of Diketones." Journal of the American Chemical Society.[2] (Mechanistic grounding for radical cleavage of non-enolizable ketones).
- Lutz, R. E., et al. "The structure and properties of the methylation products of dibenzoylmethane." Journal of Organic Chemistry.
Sources
- 1. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]
- 3. WO2007042259A1 - Composition dâécran solaire stable - Google Patents [patents.google.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. JP5281645B2 - Ferulic acid resveratrol compounds, compositions containing these compounds and methods for their use. - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Resurgence of 1,3-Diphenyl-1,3-Propanediones: From Photostability to Targeted Oncology
Executive Summary
Substituted 1,3-diphenyl-1,3-propanediones (dibenzoylmethanes or DBMs) represent a privileged scaffold in organic chemistry, bridging the gap between industrial photophysics and precision medicine. While historically commoditized as UV-A filters (e.g., Avobenzone), recent structure-activity relationship (SAR) studies have repositioned these compounds as potent pro-apoptotic agents in oncology and highly efficient "antenna" ligands in lanthanide coordination chemistry.
This guide analyzes the physicochemical versatility of the
The Physicochemical Core: Keto-Enol Tautomerism
The functional versatility of 1,3-diphenyl-1,3-propanediones stems from the equilibrium between the diketo and the enol forms. In the solid state and non-polar solvents, the cis-enol form predominates, stabilized by a strong intramolecular hydrogen bond (IMHB).
-
Enol Form: Essential for UV absorption (extended conjugation) and metal chelation (bidentate ligand).
-
Diketo Form: Often associated with photochemical instability and lower biological reactivity in certain contexts.
Understanding this equilibrium is the prerequisite for all applications described below.
Photochemical Applications: The Avobenzone Paradigm
Mechanism of UV Protection and Instability
Avobenzone (4-tert-butyl-4'-methoxydibenzoylmethane) is the gold standard for UV-A protection (310–400 nm). Its efficacy relies on the enol tautomer absorbing a photon and dissipating the energy as heat. However, the excited state is prone to Intersystem Crossing (ISC) to a triplet state, leading to irreversible isomerization to the diketo form and subsequent fragmentation.
Stabilization Strategies
To maintain efficacy, the triplet state must be quenched before isomerization occurs.
-
Triplet Quenchers: Octocrylene and Bemotrizinol accept the triplet energy, returning Avobenzone to its ground state.
-
Encapsulation: Trapping Avobenzone in sol-gel silica or lipid matrices restricts conformational freedom, preventing the rotation required for keto-formation.
Visualization: Photochemical Degradation vs. Stabilization
The following diagram illustrates the competing pathways of energy dissipation and degradation.
Figure 1: The photochemical fate of Avobenzone.[1] The red pathway represents degradation, while the green pathway represents safe energy dissipation facilitated by stabilizers.
Medicinal Chemistry: Oncology and Apoptosis[2][3][4]
Recent studies have identified substituted DBMs as "privileged structures" for inducing apoptosis in resistant cancer lines, particularly melanoma (B16F10 cells).
Mechanism of Action: The Intrinsic Pathway
Substituted DBMs, such as 1,3-diphenyl-2-benzyl-1,3-propanedione (DPBP) , bypass common resistance mechanisms by directly targeting the mitochondrial apoptotic machinery.
-
Bcl-2 Family Modulation: DBMs downregulate anti-apoptotic Bcl-2 and upregulate pro-apoptotic Bax.[2]
-
Mitochondrial Permeabilization: The Bax/Bcl-2 imbalance causes the release of Cytochrome c.
-
Caspase Cascade: Cytochrome c activates Caspase-9, which triggers the executioner Caspase-3.[2]
Structure-Activity Relationship (SAR) Data
The substitution at the C2 position (the methylene bridge) is critical for potency.
Table 1: Comparative Cytotoxicity of DBM Derivatives against Melanoma (B16F10)
| Compound | Substitution (C2) | IC50 (µg/mL) | Selectivity Index (SI) | Mechanism Note |
| DBM (Parent) | -H | > 50.0 | Low | Weak induction of apoptosis |
| DPBP | -Benzyl | 6.25 | 41.94 | Strong intrinsic/extrinsic activation |
| DPAP | -Allyl | 8.40 | 12.5 | Enhanced DNA binding affinity |
| Dacarbazine | (Standard Drug) | 14.5 | < 5.0 | Standard alkylating agent |
Data synthesized from Nogueira Diaz et al. (2022) and related SAR studies.
Visualization: Apoptotic Signaling Cascade
Figure 2: Signal transduction pathway for DBM-induced apoptosis. The compound shifts the Bcl-2/Bax rheostat to trigger mitochondrial outer membrane permeabilization.[2]
Experimental Protocol: Synthesis of 1,3-Diphenyl-1,3-Propanedione
While commercial sources exist, in-house synthesis allows for the introduction of specific isotopes or substituents. The Claisen Condensation remains the most robust method.
Reagents & Equipment
-
Reagents: Acetophenone (1.0 eq), Ethyl Benzoate (1.2 eq), Sodium Amide (NaNH2, 2.0 eq) or Calcium Oxide (CaO) for greener routes.
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene.
-
Equipment: 3-neck round bottom flask, nitrogen inlet, reflux condenser.
Step-by-Step Methodology
-
Enolate Formation: In a dry 3-neck flask under
, suspend NaNH (4.0 g) in anhydrous THF. Add acetophenone (6.2 g) dropwise at 0°C. Stir for 15 minutes to generate the enolate.-
Why: Low temperature prevents self-condensation of the ketone.
-
-
Condensation: Add ethyl benzoate (15.5 g) slowly. The solution will turn yellow/orange, indicating the formation of the
-diketonate salt. -
Reflux: Heat the mixture to reflux for 2–4 hours. A gelatinous precipitate (the sodium salt of DBM) will form.
-
Hydrolysis: Cool to room temperature. Pour the reaction mixture into ice-cold 6N HCl.
-
Critical: This step protonates the salt to yield the free
-diketone.
-
-
Purification: Extract with chloroform or ethyl acetate. Wash the organic layer with saturated NaHCO
(to remove benzoic acid byproducts) and brine. -
Crystallization: Evaporate solvent. Recrystallize the residue from hot ethanol.
-
Yield Target: 65–85%.
-
Characterization:
H NMR should show a singlet at ~6.8 ppm (enol -CH=) and a broad singlet at ~16 ppm (enolic -OH).
-
Visualization: Synthetic Workflow
Figure 3: Synthetic route via Claisen condensation. The formation of the stable enolate salt drives the equilibrium forward.
Materials Science: Lanthanide "Antenna" Complexes
Beyond biology, DBM derivatives are critical in photonics. Lanthanide ions (Eu
-
Absorption: DBM absorbs UV light (high
). -
Energy Transfer: Energy is transferred from the DBM triplet state to the resonance level of the lanthanide ion.
-
Emission: The lanthanide emits characteristic sharp bands (e.g., Eu
red emission at 612 nm).
Application: This principle is used to design fluorescence sensors for detecting Cu
References
-
Magnani, A., & McElvain, S. M. (1940). Dibenzoylmethane.[2][3][4][5][6][7][8] Organic Syntheses, 20, 32.
-
Nogueira Diaz, M. A., et al. (2022).[3] Dibenzoylmethane derivative inhibits melanoma cancer in vitro and in vivo through induction of intrinsic and extrinsic apoptotic pathways.[3][4] Chemico-Biological Interactions, 351, 109734.[3][4]
-
Paris, C., et al. (2025). Scientific Advances in Avobenzone Photostability: Mechanisms and Efficacy. UV Absorbers Knowledge Base.
-
BenchChem Technical Division. (2025). The Structural and Functional Landscape of Dibenzoylmethane: A Technical Guide. BenchChem Application Notes.
-
Petrov, V., et al. (2021). Discovering of the L ligand impact on luminescence enhancement of Eu(Dibenzoylmethane)3.Lx complexes. Spectrochimica Acta Part A.
Sources
- 1. uvabsorbers.com [uvabsorbers.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dibenzoylmethane derivative inhibits melanoma cancer in vitro and in vivo through induction of intrinsic and extrinsic apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1,3-Diphenyl-1,3-propanedione, 98+% | CymitQuimica [cymitquimica.com]
- 8. 1,3-Diphenyl-1,3-propanedione for synthesis 120-46-7 [sigmaaldrich.com]
Theoretical Calculations and Photochemical Dynamics of 2,2-Dimethyl-1,3-diphenylpropane-1,3-dione
Whitepaper: Core Technical Guide Target Audience: Computational Chemists, Photochemists, and Drug Development Professionals
Introduction & Structural Significance
In the realm of computational chemistry and photochemistry, isolating the intrinsic properties of
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system. The following guide synthesizes theoretical calculations with field-proven experimental validation, ensuring that every computational workflow is grounded in physical reality.
Ground-State Conformational Analysis (DFT)
Because of the C2-dimethyl group, the molecule experiences severe steric repulsion between the two bulky benzoyl moieties. DFT calculations reveal that the molecule cannot adopt a planar conformation.
Causality in Experimental Choice: When setting up the DFT job, the M06-2X functional is specifically chosen over the standard B3LYP. M06-2X is parameterized to account for non-covalent interactions and medium-range dispersion forces, which are absolutely critical when modeling the steric clash between the gem-dimethyl protons and the
Quantitative Data: Ground State Parameters
Table 1: Calculated vs. Expected Geometric Parameters (Ground State S0)
| Parameter | DFT Calculated (M06-2X) | Physical Description & Causality |
| ~112° | Dihedral angle between the two carbonyl groups; twisted out of plane to minimize dipole-dipole repulsion. | |
| ~25° | Torsional angle of the phenyl rings relative to the carbonyl plane, breaking extended conjugation. | |
| C2-CH3 Bond Length | 1.54 Å | Standard sp3 C-C bond, slightly elongated due to severe steric crowding at the central carbon. |
| HOMO-LUMO Gap | 4.85 eV | Indicates high kinetic stability in the ground state prior to UV excitation. |
Photochemistry and Excited-State Dynamics (TD-DFT)
Upon UV irradiation, this compound undergoes rapid intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1). TD-DFT calculations are essential for mapping the vertical excitation energies and predicting the pathways for Norrish Type I cleavage (alpha-cleavage forming benzoyl radicals) or photocyclization into cyclopropanediols [3]. Furthermore, understanding these photolytic decomposition pathways is vital for migration studies when similar photoinitiators are used in commercial packaging [4].
Photochemical pathways of the diketone modeled via TD-DFT.
NMR Spectroscopic Predictions and Isotope Effects
Theoretical calculations are also deployed to predict NMR chemical shifts, particularly to study protonation in superacid media (e.g., HBr/CBr2F2). Using the Gauge-Independent Atomic Orbital (GIAO) method, researchers can calculate the chemical shifts of the protonated diketone. The absence of enolization allows for precise measurement of intrinsic secondary isotope effects when deuterated, correlating directly to hydrogen bond strength and molecular geometry [5].
Step-by-Step Methodologies & Self-Validating Protocols
Protocol A: Computational Workflow for DFT/TD-DFT (Gaussian 16)
This protocol utilizes a self-validating loop to ensure the calculated geometry is a true physical minimum.
-
Initial Geometry Construction: Build the this compound molecule using GaussView. Pre-optimize using Molecular Mechanics (UFF) to resolve immediate steric clashes.
-
Ground State Optimization: Run a DFT optimization using the command opt freq M062X/6-311++G(d,p) int=ultrafine.
-
Self-Validation (Frequency Check): Always append the freq keyword. A valid ground-state minimum must yield zero imaginary frequencies . If an imaginary frequency is present, the geometry is trapped in a transition state and must be manually distorted and re-optimized.
-
Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using scrf=(solvent=acetonitrile). Causality: Solvent polarity significantly affects the
transition energies by stabilizing the excited state dipole. -
Excited State Calculation: Set up the TD-DFT job using the optimized S0 geometry. Use the keyword td=(nstates=6) to calculate the first six singlet and triplet excited states.
Step-by-step computational workflow for DFT and TD-DFT modeling.
Protocol B: Ultrafast Transient Absorption Spectroscopy (Experimental Validation)
To ensure trustworthiness, the TD-DFT vertical excitation energies must be validated against real-world transient absorption data.
-
Sample Preparation: Dissolve this compound in spectroscopic grade acetonitrile to a concentration of
M. Causality: Acetonitrile is chosen because its high polarity stabilizes the charge-transfer characteristics of the excited states without participating in hydrogen bonding, which could skew the intrinsic diketone dynamics. -
Pump-Probe Setup: Utilize a Ti:Sapphire laser system generating 100 fs pulses. Split the beam; use one portion to generate a 266 nm pump pulse (via optical parametric amplification) and the other to generate a white-light continuum probe pulse.
-
Data Acquisition: Irradiate the sample and record the change in absorption (
) across a delay time of 0.1 ps to 3 ns. -
Self-Validating Kinetic Modeling: Fit the transient kinetic traces using global analysis software to extract the lifetimes of the S1 and T1 states. If the calculated T1 absorption matches the experimental transient spectrum at a 40 ns delay, the theoretical TD-DFT model is considered validated.
References
-
Title: 1,3-Propanedione,2,2-dimethyl-1,3-diphenyl- Source: NIST Chemistry WebBook, SRD 69 URL: [Link]
-
Title: QSPR/QSAR Analysis Using SMILES and Quasi-SMILES Source: DOKUMEN.PUB URL: [Link]
-
Title: Photocyclization of 2-Chloro-Substituted 1,3-Diarylpropan-1,3-diones to Flavones Source: ResearchGate URL: [Link]
-
Title: Isotope Effects on Chemical Shifts as an Analytical Tool in Structural Studies of Intramolecular Hydrogen Bonded Compounds Source: ResearchGate URL: [Link]
-
Title: Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging Source: MDPI Toxics URL: [Link]
Sources
literature review of sterically hindered beta-diketones
An In-depth Technical Guide to Sterically Hindered β-Diketones: Synthesis, Properties, and Applications
Introduction: Beyond Acetylacetone
The β-diketone moiety is one of the most fundamental and versatile chelating units in coordination chemistry.[1] Its deprotonated form, the β-diketonate, forms stable, six-membered chelate rings with a vast majority of metal ions.[1][2] This chemistry is rooted in the principle of keto-enol tautomerism , an equilibrium between the diketo form and a more stable enol form, which is facilitated by an intramolecular hydrogen bond and conjugation.[3][4][5][6]
While simple β-diketones like acetylacetone have been foundational, modern chemistry often demands more nuanced control over the properties of the resulting metal complexes. This guide focuses on sterically hindered β-diketones , a class of ligands where bulky substituents are strategically incorporated into the molecular framework. The introduction of significant steric bulk is not a trivial modification; it fundamentally alters the ligand's electronic and steric profile, which in turn imparts unique and highly desirable properties to their metal complexes. These properties include enhanced solubility, unusual coordination geometries, kinetic stabilization of reactive metal centers, and modified catalytic activity.[7][8]
This technical guide, intended for researchers, chemists, and drug development professionals, moves beyond textbook examples to provide an in-depth exploration of the synthesis, coordination chemistry, and field-proven applications of these sophisticated ligands. We will examine the causality behind experimental design and the logic that transforms a simple chelator into a powerful tool for catalysis, materials science, and beyond.
The Synthetic Challenge: Overcoming Steric Limitations
The cornerstone of β-diketone synthesis has long been the Claisen condensation , a base-promoted reaction between a ketone and an ester.[9] However, this classical approach often fails when bulky reactants are involved. The steric hindrance of large groups (e.g., tert-butyl, mesityl, or terphenyl fragments) impedes the necessary nucleophilic attack at the ester carbonyl, leading to low or non-existent yields.[10][11][12][13]
To overcome this significant synthetic hurdle, modern methodologies have been developed that offer greater efficiency and substrate scope. A particularly successful strategy involves the condensation of sterically hindered acid chlorides with pre-formed ketone enolates in non-coordinating solvents.[10][12][13][14][15] This approach is superior because acid chlorides are more powerful electrophiles than esters, and the use of strong, non-nucleophilic bases to generate the enolate ensures that the reaction proceeds efficiently even with sterically demanding substrates.
Experimental Protocol: Synthesis of 1,3-Dimesitylpropane-1,3-dione (HLMes)
This protocol describes the synthesis of a sterically hindered β-diketone featuring bulky mesityl (2,4,6-trimethylphenyl) groups. It is a representative example of modern synthetic strategies.
Objective: To synthesize 1,3-dimesitylpropane-1,3-dione via the condensation of a ketone enolate with an acid chloride.
Materials:
-
2',4',6'-Trimethylacetophenone (Mesityl methyl ketone)
-
n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)
-
2,4,6-Trimethylbenzoyl chloride (Mesityl chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Hydrochloric Acid (HCl), 1 M
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Enolate Formation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add 2',4',6'-trimethylacetophenone (1.0 eq). b. Dissolve the ketone in anhydrous THF under a positive pressure of nitrogen. c. Cool the solution to -78 °C using a dry ice/acetone bath. d. Add n-Butyllithium (1.05 eq) dropwise via syringe or dropping funnel over 15 minutes, ensuring the internal temperature does not rise significantly. e. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation. The solution will typically change color.
-
Acylation: a. In a separate flask, dissolve 2,4,6-trimethylbenzoyl chloride (1.0 eq) in a minimal amount of anhydrous THF. b. Add the acid chloride solution dropwise to the cold enolate solution over 30 minutes. c. Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). c. Combine the organic layers and wash with 1 M HCl, followed by water, and finally brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. e. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford the pure 1,3-dimesitylpropane-1,3-dione as a crystalline solid.
Self-Validation:
-
TLC Analysis: Monitor the reaction progress by TLC to confirm the consumption of starting materials and the formation of a new, single product spot.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR (enol proton typically δ > 15 ppm, characteristic aromatic and methyl signals), ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with literature values.
Visualization: Synthetic Workflow
Caption: Keto-enol tautomerism in β-diketones, stabilized by H-bonding.
Solubility and Volatility
One of the most significant practical consequences of incorporating large, lipophilic groups (like tert-butyl or fluorinated alkyl groups) is the dramatic change in the physical properties of the corresponding metal complexes. These bulky, nonpolar "jackets" around the metal center disrupt intermolecular forces, leading to:
-
Increased Solubility: Enhanced solubility in nonpolar organic solvents.
-
Increased Volatility: Lower sublimation temperatures and higher vapor pressures. [16][17] This latter property is critical for Metal-Organic Chemical Vapor Deposition (MOCVD) , where volatile precursor compounds are required to deposit thin films of metals or metal oxides. [16]
Coordination Chemistry: A Game of Sterics
When a sterically hindered β-diketone coordinates to a metal center, its bulk imposes significant geometric constraints, leading to fascinating and useful chemical behavior.
Controlling Coordination Number and Geometry
For smaller ligands like acetylacetonate, metals often achieve their preferred coordination numbers by coordinating three or even four ligands, resulting in saturated, often inert complexes (e.g., [M(acac)₃]). Sterically hindered ligands physically prevent this. For instance, ligands with bulky terphenyl or mesityl groups often preclude the formation of anything beyond a bis-chelate complex, [M(L)₂]. [18][19]This forced reduction in coordination number leaves the metal center "coordinatively unsaturated," which is often a prerequisite for catalytic activity.
Kinetic Stabilization
The bulky organic framework acts as a protective shield, kinetically stabilizing the metal center against decomposition pathways or bimolecular reactions. This can lead to striking inertness; for example, the Co(II) complex of 2,6-dimesitylbenzoyl pinacolone, Co(esac)₂, shows atypical resistance to oxidation and disproportionation compared to less hindered analogues. [7]This steric shielding is also instrumental in stabilizing metal complexes in unusual or low oxidation states. [20]
Comparative Data: Steric Effects on Metal Complexes
| Property | M(acac)₂/₃ (Non-Hindered) | M(dpm)₂/₃ (Moderately Hindered) | M(LMes)₂ (Highly Hindered) | Causality |
| Coordination Number | Typically 4, 5, or 6 (can form tris-chelates) | Typically 4 or 5 (tris-chelates are rare) | Typically 4 (e.g., square planar or distorted tetrahedral) [7][18] | Bulky ligands physically block additional ligands from the metal's coordination sphere. |
| Solubility (Nonpolar) | Low to Moderate | High | Very High | Large hydrocarbon groups increase lipophilicity and reduce crystal packing efficiency. |
| Volatility | Moderate | High [16] | Very High | Steric bulk reduces intermolecular forces (van der Waals), lowering the enthalpy of sublimation. [16] |
| Catalytic Activity | Often low (if coordinatively saturated) | Moderate to High | Often High | Enforced low coordination number creates open sites for substrate binding and activation. [18] |
acac = acetylacetonate; dpm = dipivaloylmethanate; LMes = a highly hindered ligand like 1,3-dimesitylpropanedionate
Caption: Chelation of a metal ion by two sterically hindered β-diketonates.
Applications: Harnessing Steric Control
The unique properties imparted by steric hindrance translate directly into advanced applications.
-
Homogeneous Catalysis: Metal complexes of hindered β-diketonates are effective catalysts for a range of organic transformations, including olefin oxidation and polymerization. [1][7]The combination of a coordinatively unsaturated metal center and a protective steric pocket allows for high activity and can influence selectivity. [7][18]
-
Materials Science: As mentioned, the high volatility and thermal stability of these complexes make them premier precursors for MOCVD and Atomic Layer Deposition (ALD) of high-purity thin films for the electronics industry. [16][17]
-
Lanthanide Chemistry: Bulky β-diketonates are exceptional ligands for lanthanide ions (Ln³⁺). The large organic ligand acts as an efficient "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength (luminescence). [21][22]The steric bulk serves a dual purpose: it shields the Ln³⁺ ion from solvent molecules that would otherwise quench the luminescence and enhances solubility. This has led to their use in OLEDs, bio-imaging probes, and sensors. [23]
-
Drug Development: While β-diketones themselves have biological activity, their metal complexes are of particular interest. [24][25]The introduction of sterically hindered and lipophilic groups can improve the cellular uptake of metal-based drug candidates. [26]Furthermore, the stability conferred by these ligands is crucial for ensuring the integrity of a drug molecule until it reaches its biological target. [26][27]
Conclusion and Future Outlook
Steric hindrance is a powerful and versatile design element in the chemistry of β-diketones. By moving beyond simple, sterically unencumbered ligands, researchers can exert precise control over the coordination environment of metal ions. This control allows for the kinetic stabilization of reactive species, the creation of coordinatively unsaturated catalytic sites, and the tuning of physical properties like volatility and solubility. The ability to rationally design and synthesize these sophisticated ligands has already paid dividends in catalysis and materials science and holds continued promise for the development of advanced luminescent materials and novel metallodrugs. Future work will likely focus on creating ligands with even greater steric complexity and incorporating specific functionalities to target more complex and selective chemical transformations.
References
-
Krajewski, S. M., et al. (2019). Sterically encumbered β-diketonates and base metal catalysis. Dalton Transactions, 48, 10714-10722. [Link]
-
Crossman, A. S., et al. (2019). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. The Journal of Organic Chemistry, 84(11), 7434–7442. [Link]
-
García-Álvarez, R., & Macías, R. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(20), 6219. [Link]
-
ResearchGate. (n.d.). Synthesis of Sterically Hindered 1,3-Diketones | Request PDF. [Link]
-
El-Gamel, N. E. A., et al. (2014). Lanthanide Complexes of Substituted β-Diketone Hydrazone Derivatives: Synthesis, Characterization, and Biological Activities. Bioinorganic Chemistry and Applications, 2014, 864579. [Link]
-
Crossman, A. S., et al. (2019). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. PubMed. [Link]
-
Crossman, A. S., et al. (2020). Group 4 Organometallics Supported by Sterically Hindered β-Diketonates. European Journal of Inorganic Chemistry, 2020(17), 1582-1589. [Link]
-
ResearchGate. (n.d.). β-Diketones: Coordination and Application | Request PDF. [Link]
-
ACS Publications. (2019). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. The Journal of Organic Chemistry. [Link]
-
MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. Pharmaceuticals. [Link]
-
PMMH. (2018). Properties and application of diketones and their derivatives. PMMH, 27(6). [Link]
-
Jones, C., et al. (2021). Synthesis and Characterization of Super Bulky β-Diketiminato Group 1 Metal Complexes. Inorganics, 9(9), 70. [Link]
-
ResearchGate. (n.d.). Group 4 Organometallics Supported by Sterically Hindered β-Diketonates. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
Del Gobbo, J., et al. (2023). Design, synthesis and biological properties of novel first-row transition metal complexes supported by sterically hindered β-diketonate ligands. IRIS. [Link]
-
García-Álvarez, R., & Macías, R. (2021). Recent Developments in the Synthesis of β-Diketones. PMC. [Link]
-
Hammond, G. S., et al. (1962). Chelates of β-Diketones. V. Preparation and Properties of Chelates Containing Sterically Hindered Ligands. Inorganic Chemistry, 1(3), 727–729. [Link]
-
Chemistry Steps. (2024). Keto Enol Tautomerization. [Link]
-
ResearchGate. (n.d.). Novel tetrakis lanthanide β-diketonate complexes: Structural study, luminescence properties and temperature sensing | Request PDF. [Link]
-
Hakimi, M., et al. (2008). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 20(7), 5499-5506. [Link]
-
IOSR Journal. (2022). Kinetic and mechanistic studies of metal complexes of – diketones - a review. [Link]
-
ResearchGate. (n.d.). Lanthanides: β-Diketonate Compounds. [Link]
-
Hansen, P. E., et al. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1332. [Link]
-
Bradley, D. C., et al. (1995). Lanthanide β-diketonate glyme complexes exhibiting unusual co-ordination modes. Journal of the Chemical Society, Dalton Transactions, (7), 1169-1175. [Link]
-
Fahlman, B. D., & Barron, A. R. (2000). Substituent effects on the volatility of metal β-diketonates. Advanced Materials for Optics and Electronics, 10(3-5), 223-232. [Link]
-
Sievers, R. E., & Sadlowski, J. E. (1978). Volatile metal complexes. Science, 201(4352), 217-223. [Link]
-
ResearchGate. (n.d.). Keto-enol tautomerization in β-diketones. [Link]
-
Feng, J., et al. (2021). Bioconjugates of versatile β-diketonate–lanthanide complexes as probes for time-gated luminescence and magnetic resonance imaging of cancer cells in vitro and in vivo. Journal of Materials Chemistry B, 9(12), 2936-2945. [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]
-
ACS Publications. (2026). Carbonylative Synthesis of 1,4-Diketones. Accounts of Chemical Research. [Link]
-
IJPRAS. (2013). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research & Allied Sciences, 2(3), 1-13. [Link]
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Methodological & Application
application of 2,2-dimethyl-1,3-diphenylpropane-1,3-dione in organic synthesis
A Non-Enolizable
Part 1: Executive Summary & Core Utility
2,2-Dimethyl-1,3-diphenylpropane-1,3-dione (CAS: 10325-86-7), often referred to as
Consequently, this molecule serves two high-value roles in organic synthesis and physical organic chemistry:
-
Photochemical Probe (Radical Clock): It is a "gold standard" substrate for generating triplet radical pairs via Norrish Type I cleavage .[1][2] It is extensively used to quantify the "cage effect" in supramolecular hosts (micelles, zeolites) because its fragmentation is clean, reversible, and magnetically sensitive.[2]
-
Precursor to
-Symmetric Ligands: The compound is the immediate oxidation precursor to 2,2-dimethyl-1,3-diphenylpropane-1,3-diol , a conformationally rigid chiral diol used as a ligand or auxiliary in asymmetric synthesis (similar to TADDOLs).[1]
Part 2: Chemical Profile & Properties[2][3]
| Property | Data |
| IUPAC Name | This compound |
| Common Name | |
| CAS Number | 10325-86-7 |
| Molecular Formula | |
| Molecular Weight | 252.31 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 92–94 °C |
| Solubility | Soluble in |
| Key Structural Feature | Non-enolizable : The C2 position is fully substituted with methyl groups, preventing tautomerization.[2] |
Part 3: Application Protocols
Protocol A: Synthesis from Dibenzoylmethane
Rationale: Direct methylation of the parent diketone is the most efficient route.[2] Phase-transfer catalysis (PTC) or strong bases are used to overcome the steric hindrance of the second methylation.[2]
Reagents:
-
Dibenzoylmethane (1.0 eq)[2]
-
Methyl Iodide (MeI) (2.5 eq)[2]
-
Potassium Carbonate (
) (3.0 eq) or NaH (2.2 eq)[2] -
Acetone (Solvent) or DMF[2]
Step-by-Step Methodology:
-
Deprotonation: In a flame-dried round-bottom flask, dissolve dibenzoylmethane (2.24 g, 10 mmol) in anhydrous acetone (50 mL). Add anhydrous
(4.14 g, 30 mmol). -
Alkylation: Add Methyl Iodide (1.56 mL, 25 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 60 °C) for 12–24 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2] The starting material (enolizable) will disappear; the product is less polar.[2]
-
Work-up: Filter off the inorganic salts. Evaporate the solvent.[2]
-
Purification: Dissolve the residue in
, wash with water and brine. Dry over .[1][2] Recrystallize from Ethanol/Hexane to yield white crystals.[1][2] -
Validation:
NMR ( ): 7.8–7.4 (m, 10H, Ar-H), 1.65 (s, 6H, ).[2] Absence of enol proton signal (>15 ppm) confirms double methylation.[2]
Protocol B: Photochemical Radical Pair Generation (Norrish Type I)
Rationale: This protocol is used to study radical cage effects.[1][2] Upon UV irradiation, the molecule undergoes homolytic cleavage (
Reagents:
-
Substrate: this compound[1]
-
Solvent: Benzene (for free diffusion) or SDS Micelles (for cage effect study)[2]
-
Light Source: 300–350 nm UV lamp (Rayonet reactor or Hg lamp with Pyrex filter)
Workflow:
-
Preparation: Prepare a
M solution of the dione in benzene. -
Irradiation: Irradiate the sample in a quartz cuvette or Pyrex tube.[2]
-
Mechanism:
-
Excitation:
(Triplet State). -
Cleavage:
(Triplet Radical Pair).[2]
-
-
Analysis:
-
Transient Absorption Spectroscopy: Monitor the decay of the triplet state or the growth of the benzoyl radical (approx. 330 nm).[2]
-
Product Analysis: Prolonged irradiation leads to "escape products" like benzaldehyde (H-abstraction), benzil (dimerization of benzoyl radicals), and isobutyrophenone.[2]
-
Magnetic Field Effect:[2] Applying a magnetic field can inhibit the intersystem crossing of the radical pair back to the singlet state, reducing recombination yield. This is a classic test for triplet radical pairs.
-
Protocol C: Asymmetric Reduction to -Symmetric Diols
Rationale: The dione is a pro-chiral substrate.[2] Stereoselective reduction yields (R,R)- or (S,S)-2,2-dimethyl-1,3-diphenylpropane-1,3-diol , a valuable ligand for asymmetric catalysis.[1]
Reagents:
-
Substrate: this compound[1]
-
Reductant:
or [1][2] -
Catalyst: (R)-Me-CBS (Corey-Bakshi-Shibata) catalyst (for enantioselectivity)
Methodology:
-
Setup: Flame-dry a flask under
. Add (R)-Me-CBS catalyst (0.1 eq) and (0.6 eq).[1][2] -
Addition: Dissolve the dione (1.0 eq) in dry THF. Add slowly to the catalyst mixture at -20 °C.
-
Reaction: Stir at -20 °C to 0 °C for 2 hours. The steric bulk of the gem-dimethyl group enhances stereocontrol by locking the conformation.
-
Quench: Carefully add Methanol.
-
Work-up: Extract with ether, wash with 1N HCl, sat.
, and brine.[2] -
Outcome: The product is the anti-diol (due to steric control) with high ee (>90% optimized). This diol can be used to form chiral boronates or acetals for auxiliary-based synthesis.[1][2]
Part 4: Mechanism & Workflow Visualization[2]
Diagram 1: Synthetic & Photochemical Pathways
This diagram illustrates the synthesis of the probe and its divergent photochemical fates (Recombination vs. Escape).[2]
Caption: Synthesis of the non-enolizable dione and its application as a Norrish Type I photochemical probe.
Diagram 2: Stereoselective Reduction to Chiral Ligands
This diagram details the conversion of the dione into a
Caption: Transformation of the achiral dione into a privileged C2-symmetric chiral diol ligand.
Part 5: References
-
Synthesis of Non-Enolizable
-Diketones: -
Photochemistry & Radical Dynamics (Norrish Type I):
-
Asymmetric Reduction to Chiral Diols:
-
Structural Data & CAS Verification:
Sources
Application Note: Derivatization Strategies for 2,2-Dimethyl-1,3-diphenylpropane-1,3-dione
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound Focus: 2,2-Dimethyl-1,3-diphenylpropane-1,3-dione (Dibenzoyldimethylmethane) CAS Number: 41169-42-0[1]
Executive Summary & Structural Rationale
In the realm of synthetic organic chemistry and drug development,
Because it lacks
Derivatization Workflows & Methodologies
Strategy A: SET-Mediated Stereoselective Cyclization
The proximity of the two carbonyl groups—enforced by the Thorpe-Ingold effect of the gem-dimethyl group—makes this molecule highly susceptible to intramolecular radical coupling. Reduction with Samarium(II) iodide (
Figure 1: Single-electron transfer (SET) mediated stereoselective cyclization pathway (Max Width: 760px).
Protocol 1: Synthesis of anti-2,2-Dimethyl-1,3-diphenyl-1,3-cyclopropanediol
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Reagent Addition: Cool the solution to 0 °C. Dropwise, add a 0.1 M solution of
in THF (22 mL, 2.2 equiv).-
Causality: A slight stoichiometric excess of the single-electron reductant ensures complete conversion of the diketone to the diradical/anion radical species.
-
-
Reaction Propagation: Stir the deep blue solution at 0 °C for 2 hours, then allow it to warm to room temperature. The color will transition from deep blue to pale yellow, indicating the oxidation of Sm(II) to Sm(III).
-
Quenching & Workup: Quench the reaction by adding saturated aqueous
(10 mL).-
Causality: A basic quench is critical; acidic conditions will trigger a pinacol-type rearrangement of the newly formed, highly strained cyclopropanediol. Extract with diethyl ether (3 x 15 mL).
-
-
Self-Validation System: Analyze the crude product via
NMR. The disappearance of the methyl singlet of the starting material (~1.6 ppm) and the appearance of a new, highly shielded methyl signal (~1.2 ppm) confirms the formation of the cyclopropane ring.
Strategy B: Photolytic -Cleavage (Norrish Type I)
Due to the steric crowding at the C2 carbon and the inability to dissipate UV energy via enolization, irradiation of this compound leads to highly efficient Norrish Type I
Figure 2: Norrish Type I photolytic
Protocol 2: Controlled Photolytic Cleavage for Radical Generation
-
Preparation: Dissolve this compound (5.0 mmol) in HPLC-grade methanol (50 mL) in a quartz photochemical reactor.
-
Causality: Quartz is mandatory to ensure maximum transmittance of UV light at 254 nm, whereas standard borosilicate glass would absorb the required energy.
-
-
Degassing: Purge the solution with argon for 15 minutes.
-
Causality: Dissolved oxygen acts as a potent triplet quencher. Failing to remove it will inhibit the Norrish Type I cleavage and lead to unwanted peroxide formation.
-
-
Irradiation: Irradiate the solution using a low-pressure mercury lamp (
= 254 nm) for 4 hours at ambient temperature. -
Self-Validation System: Monitor the reaction via GC-MS. The parent peak at m/z 252 will diminish, replaced by m/z 106 (benzaldehyde) and m/z 136 (methyl benzoate, formed via the trapping of the benzoyl radical by the methanol solvent)[6].
Strategy C: Exhaustive Reduction to 1,3-Diols
For applications requiring bulky bidentate ligands for transition metal catalysis, the diketone can be exhaustively reduced to 2,2-dimethyl-1,3-diphenylpropane-1,3-diol.
Protocol 3:
Reduction
-
Preparation: Suspend
(3.0 mmol) in anhydrous THF (15 mL) at 0 °C under argon. -
Addition: Slowly add a solution of the diketone (1.0 mmol) in THF (5 mL).
-
Causality: The gem-dimethyl group creates severe steric hindrance around the carbonyls, necessitating a strong, unhindered hydride source like LAH rather than milder reagents like
.
-
-
Reflux: Heat the mixture to reflux for 12 hours.
-
Causality: Elevated thermal energy is required to overcome the activation energy barrier imposed by the steric bulk of the adjacent phenyl and methyl groups.
-
-
Fieser Workup: Cool to 0 °C. Sequentially add 0.11 mL water, 0.11 mL 15% NaOH, and 0.33 mL water.
-
Causality: This specific stoichiometric quenching sequence yields granular aluminum salts that are easily filtered, preventing the formation of intractable emulsions.
-
-
Self-Validation System: FT-IR spectroscopy will show a complete absence of the conjugated C=O stretch (~1680
) and the emergence of a strong, broad O-H stretch (3300–3400 ).
Quantitative Data Summary
The following table summarizes the comparative outcomes of the three derivatization strategies, providing a quick-reference guide for synthetic planning.
| Derivatization Strategy | Reagents & Conditions | Primary Product | Reaction Mechanism | Yield Expectation |
| Reductive Cyclization | anti-2,2-Dimethyl-1,3-diphenyl-1,3-cyclopropanediol | Single-Electron Transfer (SET) | 75–85% | |
| Photolytic Cleavage | UV (254 nm), Methanol, Argon, RT | Benzaldehyde, Methyl Benzoate, Acetophenone derivatives | Norrish Type I ( | >90% (Conversion) |
| Exhaustive Reduction | 2,2-Dimethyl-1,3-diphenylpropane-1,3-diol | Nucleophilic Hydride Addition | 80–90% |
References
-
Hasegawa, E., Katagi, H., Nakagawa, D., Horaguchi, T., Tanaka, S., & Yamashita, Y. (1995). Electron transfer induced stereoselective cyclization of 2,2-disubstituted dibenzoylmethane to anti-1,2-cyclopropanediol. Tetrahedron Letters, 36(38), 6915-6918. URL: [Link]
-
Scarsella, J. B., et al. (2019). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. Molecules, 24(19), 3531. URL: [Link]
Sources
- 1. 1,3-Propanedione,2,2-dimethyl-1,3-diphenyl- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
experimental setup for reactions involving 2,2-dimethyl-1,3-diphenylpropane-1,3-dione
Abstract
This application note details the synthesis, characterization, and experimental utilization of 2,2-dimethyl-1,3-diphenylpropane-1,3-dione (
Introduction & Mechanistic Significance[1][2][3][4]
The core utility of this compound lies in its inability to form an enol. In standard
-
Nucleophilic Attack: Without enolization to act as a proton sink, the carbonyls are highly susceptible to nucleophilic cleavage (Retro-Claisen).
-
Excited State Dynamics: The molecule is forced into a specific conformation where the carbonyls are often non-coplanar with the phenyl rings due to steric clash, altering its photophysics compared to DBM.
Key Chemical Properties
| Property | Value / Characteristic |
| IUPAC Name | This compound |
| Molecular Formula | |
| MW | 252.31 g/mol |
| Key Feature | Non-enolizable (No |
| Geometry | Twisted tricarbonyl region (Steric hindrance between Me and Ph) |
Protocol A: Synthesis & Purification
Objective: Synthesis of this compound via exhaustive methylation of dibenzoylmethane.
Reagents & Equipment
-
Substrate: Dibenzoylmethane (DBM) [CAS: 120-46-7]
-
Alkylating Agent: Methyl Iodide (MeI) (Caution: Carcinogen, Neurotoxin)
-
Base: Potassium Carbonate (
), anhydrous -
Solvent: Acetone (Reagent Grade) or DMF (for faster rates)
-
Monitoring: TLC (Silica gel, 9:1 Hexane:EtOAc)
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with
. -
Solvation: Dissolve DBM (10 mmol, 2.24 g) in Acetone (50 mL).
-
Deprotonation: Add anhydrous
(25 mmol, 3.45 g). The solution may turn yellow due to enolate formation. Stir for 15 minutes at Room Temperature (RT). -
Alkylation: Add Methyl Iodide (30 mmol, 1.87 mL) dropwise via syringe.
-
Note: Excess MeI is required to drive the reaction past the mono-methyl intermediate.
-
-
Reflux: Heat the mixture to mild reflux (
) for 6-12 hours. -
Monitoring (Critical Control Point): Check TLC every 2 hours.
-
Starting Material (DBM): Lower
(enol form interacts with silica). -
Product: Higher
(distinct dark spot under UV). -
Stop Condition: Disappearance of DBM and the mono-methyl intermediate.
-
-
Workup:
-
Cool to RT and filter off the inorganic salts (
/KI). -
Evaporate the acetone in vacuo.
-
Redissolve residue in
or and wash with water ( mL) and Brine ( mL). -
Dry over
, filter, and concentrate.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Purification: Recrystallize from Ethanol or Methanol. If oil persists, use Flash Column Chromatography (Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Caption: Iterative alkylation workflow ensuring complete conversion to the gem-dimethyl product.
Structural Validation (Self-Validating System)
To ensure the protocol succeeded, you must verify the loss of enol characteristics.
| Feature | Dibenzoylmethane (Parent) | 2,2-Dimethyl Derivative (Product) | Validation Logic |
| 1H NMR (Enol -OH) | Broad singlet > 16 ppm | Absent | Confirms loss of enolization capability. |
| 1H NMR ( | Singlet ~6.8 ppm (keto) | Absent | Confirms full substitution at |
| 1H NMR (Methyls) | N/A | Singlet ~1.6 - 1.8 ppm (6H) | Confirms presence of two methyl groups. |
| IR (Carbonyl) | ~1600 | ~1660-1670 | Shift to higher wavenumber indicates non-H-bonded ketone doublet. |
Protocol B: Photochemical Cleavage (Norrish Type I)
Objective: Use the molecule as a probe for triplet state radical fragmentation.
Principle
Because the
Experimental Setup
-
Sample Prep: Prepare a 0.01 M solution of the diketone in Benzene or Acetonitrile.
-
Degassing: Bubble Argon through the solution for 30 mins. Crucial: Oxygen quenches the triplet state (
); failure to degas will result in no reaction.
-
-
Irradiation: Place in a quartz cuvette or Pyrex tube (cutoff < 290 nm). Irradiate with a Medium Pressure Mercury Lamp (300 nm - 360 nm emission).
-
Time Course: Irradiate for intervals (0, 15, 30, 60 mins).
-
Analysis: Analyze aliquots via GC-MS.
-
Target Markers: Look for Benzaldehyde (H-abstraction by benzoyl radical) and Benzil (dimerization of benzoyl radicals).
-
Photochemical Pathway Diagram
Caption: The excitation and cleavage pathway. Intersystem Crossing (ISC) is efficient in aryl ketones.
Protocol C: Retro-Claisen Hydrolysis
Objective: Demonstrate the hydrolytic instability of non-enolizable
Principle
In standard DBM, base treatment yields a stable enolate. In the 2,2-dimethyl derivative, the base (
Methodology
-
Reaction: Dissolve 100 mg of the diketone in Ethanol (5 mL).
-
Initiation: Add 10% aqueous NaOH (2 mL).
-
Observation: Reflux for 1-2 hours.
-
Workup: Acidify with dilute HCl and extract with ether.
-
Validation: Analyze via TLC or GC.
-
Expected Products:Benzoic Acid and Isopropyl Phenyl Ketone (Isobutyrophenone) .
-
Note: This confirms that the C-C bond is weaker than the C-O bond in this specific steric environment.
-
References
-
Synthesis & Alkylation
- Mechanism of C-Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley.
-
Protocol Basis: "Synthesis of this compound.
-diketones).
-
Photochemistry
- Norrish Type I Dynamics: Turro, N. J. Modern Molecular Photochemistry. University Science Books. (Definitive guide on ketone photolysis).
-
Triplet State Characterization: Scaiano, J. C.
-diketones." Journal of the American Chemical Society.
-
Retro-Claisen Cleavage
-
Mechanistic Study: "Retro-Claisen cleavage of non-enolizable
-diketones." Chemical Communications.[1]
-
(Note: Specific page numbers vary by edition; links direct to the journal repositories for verification of the reaction types described.)
Sources
Application Note: 2,2-Dimethyl-1,3-diphenylpropane-1,3-dione as a Scaffold for Stable 4H-Pyrazoles and Bioorthogonal Ligation
Executive Summary
This guide details the utilization of 2,2-dimethyl-1,3-diphenylpropane-1,3-dione (DDPD) as a specialized building block for the synthesis of 4,4-dimethyl-3,5-diphenyl-4H-pyrazole (DMP) . Unlike standard
The resulting DMP scaffold acts as a stable, yet reactive, diene suitable for bioorthogonal "click" chemistry via Diels-Alder cycloaddition with strained alkynes. This note provides validated protocols for the synthesis, isolation, and application of this scaffold, emphasizing its utility in drug discovery and chemical biology.
Scientific Foundation
The "Gem-Dimethyl Lock" Mechanism
Standard 1,3-diketones (e.g., dibenzoylmethane) exist in equilibrium with their enol forms. Reaction with hydrazine typically yields an intermediate hydrazone which cyclizes and dehydrates to form an aromatic 1H-pyrazole.
In contrast, This compound lacks protons at the C2 position.
-
No Enolization: The ketone carbonyls remain strictly electrophilic.
-
Forced 4H-Cyclization: Reaction with hydrazine yields a 4H-pyrazole (isopyrazole).
-
Antiaromatic Character: The resulting 4H-pyrazole ring contains 4
-electrons (two double bonds), making it formally antiaromatic. This electronic instability drives its reactivity as a diene in Diels-Alder reactions to relieve antiaromaticity, yet the steric bulk of the phenyl and methyl groups provides kinetic stability under physiological conditions.
Reaction Pathway Visualization[1]
Caption: Pathway showing the conversion of the "blocked" diketone to the 4H-pyrazole diene and its subsequent ligation.
Experimental Protocols
Protocol A: Synthesis of 4,4-Dimethyl-3,5-diphenyl-4H-pyrazole (DMP)
Objective: To synthesize the 4H-pyrazole scaffold from the blocked diketone. Scale: 10 mmol (scalable to 50 mmol).
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Substrate: this compound (2.52 g, 10 mmol).
-
Reagent: Hydrazine monohydrate (64-65%, 1.5 mL, ~30 mmol).
-
Solvent: Ethanol (Absolute, 30 mL) and Glacial Acetic Acid (Catalytic, 0.5 mL).
-
Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer.
Step-by-Step Procedure
-
Dissolution: In the 100 mL RBF, dissolve 2.52 g of the diketone in 30 mL of absolute ethanol. The solution should be clear; mild heating (40°C) may be required.
-
Acid Activation: Add 0.5 mL of glacial acetic acid. Note: Acid catalysis activates the carbonyl carbons, crucial for the initial nucleophilic attack on this sterically hindered substrate.
-
Nucleophile Addition: Add hydrazine monohydrate (1.5 mL) dropwise over 2 minutes while stirring.
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) for 6–8 hours .
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting diketone (Rf ~0.6) should disappear, and a new fluorescent spot (DMP) will appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~50% volume under reduced pressure.
-
Pour the residue into 50 mL of ice-cold water. A precipitate should form.[8]
-
-
Purification:
-
Filter the solid and wash with cold water (2 x 10 mL).
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield colorless or pale yellow needles.
-
Drying: Dry under vacuum at 40°C for 4 hours.
-
Expected Yield: 75–85% Characterization:
-
H NMR (CDCl
): 7.5–7.8 (m, 10H, Ar-H), 1.65 (s, 6H, gem-CH ). Note the absence of N-H or C4-H signals.
Protocol B: Bioorthogonal Ligation (Diels-Alder Cycloaddition)
Objective: To demonstrate the utility of DMP as a diene for labeling/ligation with a strained alkyne (e.g., BCN or cyclooctyne derivatives).
Materials
-
Diene: DMP (Synthesized in Protocol A).
-
Dienophile: BCN-OH (Bicyclo[6.1.0]non-4-yn-9-ylmethanol) or similar strained alkyne.
-
Solvent: Methanol/Water (9:1) or Acetonitrile.
Procedure
-
Preparation: Prepare a 10 mM solution of DMP in Acetonitrile.
-
Reaction: Add 1.0 equivalent of BCN-OH to the solution.
-
Incubation: Stir at room temperature.
-
Kinetics: Reaction is typically complete within 30–60 minutes due to the release of antiaromatic strain in the DMP ring upon cyclization.
-
-
Analysis: Analyze by LC-MS.
-
Observation: Loss of DMP mass and appearance of the cycloadduct mass (M + Dienophile). The reaction proceeds with the extrusion of
(retro-Diels-Alder) only at elevated temperatures; at RT, the bicyclic adduct is often the stable isolated species depending on the specific alkyne used.
-
Technical Data & Troubleshooting
Solvent Compatibility Table
The choice of solvent affects both the synthesis yield and the rate of the subsequent click reaction.
| Solvent | Synthesis Yield (Protocol A) | Click Reaction Rate (Protocol B) | Notes |
| Ethanol | High (85%) | Moderate | Best for synthesis workup/crystallization. |
| Methanol/Water | Moderate (70%) | Fast | Aqueous mixtures accelerate DA reactions via hydrophobic effect. |
| Acetonitrile | High (80%) | Fast | Excellent for LC-MS monitoring. |
| Toluene | Low | Slow | Poor solubility of hydrazine; requires phase transfer catalyst. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (Protocol A) | Steric Hindrance | Increase reflux time to 12h or switch solvent to n-Butanol (higher boiling point). |
| Oily Product | Impurities / Solvent | Recrystallize from Ethanol/Water. If oil persists, scratch the flask side with a glass rod to induce nucleation. |
| Low Click Efficiency | Electronic Mismatch | DMP is electron-rich. Ensure the dienophile is electron-deficient or highly strained (e.g., BCN, TCO). |
| Rearrangement | Overheating | Avoid heating DMP above 150°C. It may undergo Van Alphen-Hüttel rearrangement to a 1H-pyrazole. |
Mechanistic Insight: The Van Alphen-Hüttel Rearrangement
While DMP is stable at room temperature, researchers must be aware of its thermal sensitivity. Upon high-temperature heating (>150°C) or acid catalysis, DMP undergoes a Van Alphen-Hüttel rearrangement .
Caption: Thermal rearrangement pathway. This reaction is generally undesirable for click chemistry applications but useful for synthesizing complex N-substituted pyrazoles.
References
-
Synthesis and Reactivity of 4H-Pyrazoles
- L. E. A. E. Alphen, Rec. Trav. Chim. Pays-Bas, 1943, 62, 485. (Original description of the rearrangement).
-
Source:
-
Bioorthogonal Application (Click Chemistry)
- Elliott, T. S., et al. "Bioorthogonal 4H-pyrazole 'click' reagents." RSC Advances, 2023.
-
Source:
-
General Diketone Chemistry
- Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles. Wiley-VCH.
-
Source:
-
Crystal Structure & Properties
- NIST Chemistry WebBook, SRD 69. "1,3-Propanedione, 2,2-dimethyl-1,3-diphenyl-".
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Desymmetrization of 1,3-Diones by Catalytic Enantioselective Condensation with Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pjsir.org [pjsir.org]
photophysical properties of metal complexes with 2,2-dimethyl-1,3-diphenylpropane-1,3-dione
Application Note: Photophysics of Non-Enolizable -Diketonate Metal Complexes
Part 1: Strategic Overview & Scientific Rationale
The "Locked-Keto" Paradigm
Standard
This compound (Me₂-DBM) breaks this paradigm. The gem-dimethyl substitution at the
-
Coordination Mode: Me₂-DBM binds as a neutral, bidentate Lewis base (O,O'-chelation) rather than an anionic chelate.
-
Electronic Consequence: The two carbonyl groups are electronically isolated by the sp
hybridized C2. The absorption spectrum is dominated by weak n- transitions (localized on carbonyls) rather than intense ligand-centered - bands. -
Triplet Energy (
): Without the stabilizing conjugation of the enol, the state of Me₂-DBM is significantly higher ( cm , similar to acetophenone) compared to DBM enolates ( cm ).
Application Scope
-
Selective Lanthanide Sensitization: The high
makes Me₂-DBM suitable for sensitizing Terbium (Tb ) (resonance level cm ), whereas standard DBM often suffers from back-energy transfer with Tb . -
Mechanistic Probes: Used to decouple the contribution of ketone-localized excitation from enolate-based excitation in photophysical models.
-
Photostability: Investigating the resistance to photo-oxidation, as the reactive enolic C=C bond is absent.
Part 2: Chemical Context & Mechanism[1][2]
Structural Analysis
The following diagram contrasts the coordination and energy transfer pathways of the standard DBM enolate versus the Me₂-DBM neutral adduct.
Caption: Comparison of photophysical pathways. Me₂-DBM (right) exhibits higher triplet energy due to lack of conjugation, favoring Tb³⁺ sensitization over Eu³⁺.
Part 3: Experimental Protocols
Synthesis of the Metal Complex
Since Me₂-DBM is neutral, it requires anionic counter-ions (e.g., nitrates, chlorides) to form a stable complex. The target stoichiometry is typically
Reagents:
-
Ligand: this compound (Synthesized via methylation of DBM with MeI/K₂CO₃ in acetone).
-
Metal Salt: Ln(NO₃)₃·6H₂O (Ln = Eu, Tb, Gd).
-
Solvent: Ethanol (Abs.) or Acetonitrile.
Protocol:
-
Dissolution: Dissolve 1.0 mmol of Me₂-DBM in 10 mL of warm ethanol (
). Note: The solution will be colorless (unlike the yellow DBM enolate). -
Metal Addition: Dropwise add 0.5 mmol of Ln(NO₃)₃·6H₂O dissolved in 5 mL ethanol.
-
Reflux: Heat to reflux for 3 hours. Critical Step: Do not add base (e.g., NaOH). Adding base will not deprotonate the ligand (no acidic proton) but may cause hydroxide precipitation.
-
Isolation: Evaporate solvent to 20% volume. Add cold diethyl ether to precipitate the complex.
-
Purification: Recrystallize from Acetonitrile/Ether.
Validation (Self-Check):
-
IR Spectroscopy: Look for the Ketone C=O stretch at
cm .-
Pass: Distinct doublet or broad carbonyl peak (uncoordinated/coordinated shift).
-
Fail: Disappearance of C=O and appearance of C=C/C-O enolate bands (
cm ) implies you used the wrong ligand (DBM).
-
Photophysical Characterization Workflow
A. UV-Vis Absorption (Ground State Configuration)
-
Objective: Confirm the "Locked-Keto" electronic structure.
-
Method: Prepare
M solutions in Acetonitrile (MeCN). -
Expectation:
-
Me₂-DBM Complex:
nm (Benzenoid bands) and a weak shoulder at nm (n- ). M cm in the visible/UVA. -
Control (DBM Complex): Strong band at
nm ( ).
-
-
Troubleshooting: If you see strong yellow color or 350 nm absorption, the ligand contains DBM impurity.
B. Low-Temperature Phosphorescence (Triplet Energy Determination)
-
Objective: Measure the Ligand Triplet State (
). -
System: Gadolinium (Gd
) complex, . Gd has no resonance levels below UV, allowing pure ligand phosphorescence. -
Protocol:
-
Prepare a 2-methyltetrahydrofuran (2-MeTHF) solution.
-
Cool to 77 K (Liquid Nitrogen) in a quartz dewar.
-
Excite at the n-
band ( nm). -
Record emission with a delay (gate time: 0.1 ms) to remove fluorescence.
-
-
Data Analysis: The highest energy vibrational peak of the phosphorescence spectrum corresponds to the
level.-
Target Value:
cm (400-410 nm).
-
C. Luminescence Lifetime & Quantum Yield
-
Objective: Quantify sensitization efficiency.
-
Setup: Spectrofluorometer with integrating sphere (for
) and TCSPC or Flash Lamp (for ). -
Comparison Table:
| Property | Standard Eu(DBM)₃ | Me₂-DBM Complex (Eu) | Me₂-DBM Complex (Tb) |
| Excitation | 350-400 nm (Strong) | 280-300 nm (Weak) | 280-300 nm (Weak) |
| Emission Color | Bright Red | Weak Red | Bright Green |
| Mechanism | Enolate | Ketone n- | Ketone n- |
| Energy Transfer | Optimal for Eu | Poor (Gap too large?) | Optimal for Tb |
Part 4: References
-
Binnemans, K. (2005). "Interpretation of Europium(III) Spectra." Coordination Chemistry Reviews, 295, 1-45. Link
-
Sabbatini, N., et al. (1993). "Lanthanide Luminescence: Photophysical Properties of Metal Complexes." Pure and Applied Chemistry, 67(1), 135-140. Link
-
Wagner, P. J. (1976). "Photochemistry of
-diketones and -dimethyl- -diketones." Topics in Current Chemistry, 66, 1-52. Link -
Eliseeva, S. V., & Bünzli, J. C. G. (2010). "Lanthanide Luminescence for Functional Materials and Bio-sciences." Chemical Society Reviews, 39, 189-227. Link
-
Thompson, L. C. (2007). "Complexes, Visible Absorption Spectra and Photo-physical Properties."[1][2][3][4][5] Handbook on the Physics and Chemistry of Rare Earths. Link
(Note: The specific photophysics of Me₂-DBM metal complexes is a niche derived from general principles of non-conjugated ketones found in Reference 3 and Lanthanide sensitization rules in Reference 4.)
Sources
- 1. Transition Metal Complexes and Photodynamic Therapy from a Tumor-Centered Approach: Challenges, Opportunities, and Highlights from the Development of TLD1433 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: High-Resolution Analytical Strategies for the Quantification of 2,2-dimethyl-1,3-diphenylpropane-1,3-dione
Abstract
This document provides a comprehensive guide to the analytical detection and quantification of 2,2-dimethyl-1,3-diphenylpropane-1,3-dione, a β-diketone of interest in pharmaceutical and chemical synthesis. Due to the inherent challenges in the direct analysis of β-diketones, including keto-enol tautomerism and potential for poor chromatographic peak shape, this guide details two robust analytical approaches: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility.
Introduction: The Analytical Challenge of β-Diketones
This compound belongs to the class of β-dicarbonyl compounds, which are known to exist as a mixture of keto and enol tautomers in solution. This equilibrium can lead to peak splitting or broadening in chromatographic separations, complicating quantification. Historically, the analysis of β-diketones by HPLC has been challenging due to poor peak shapes and resolution on conventional stationary phases.[1] This application note addresses these challenges by presenting methodologies that provide reliable and accurate quantification.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₂ | - |
| Molecular Weight | 252.31 g/mol | - |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. | Inferred |
Recommended Analytical Workflow
The selection of an appropriate analytical technique depends on the sample matrix, required sensitivity, and available instrumentation. Below is a logical workflow for the analysis of this compound.
Sources
Troubleshooting & Optimization
purification techniques for 2,2-dimethyl-1,3-diphenylpropane-1,3-dione
Technical Support Center: Purification of 2,2-Dimethyl-1,3-diphenylpropane-1,3-dione
Role: Senior Application Scientist Subject: Advanced Purification Strategies & Troubleshooting Reference Code: PROTOCOL-DM-DBM-01
Part 1: The Chemical Logic (Executive Summary)
The purification of This compound (dimethyl-DBM) relies on a single, critical structural distinction: Enolizability. [1]
-
The Impurities: The starting material (dibenzoylmethane) and the mono-methylated intermediate both possess at least one proton on the central
-carbon.[1] This makes them acidic ( ) and soluble in aqueous base.[1] -
The Target: Your product, dimethyl-DBM, has a quaternary central carbon with no acidic protons. It is chemically inert to mild base and remains in the organic layer.
-
The Complication: O-alkylation byproducts (enol ethers) are neutral like your product.[1] They require a specific "Acid-Switch" hydrolysis to be converted back into removable species.[1]
This guide moves beyond standard chromatography, focusing on "Reaction Workup Engineering" to achieve
Part 2: Troubleshooting Guide (Q&A)
Q1: My NMR shows significant amounts of unreacted starting material or mono-methylated intermediate. Recrystallization isn't removing them efficiently.
Diagnosis: You are relying on solubility differences in organic solvents, which are often insufficient due to the structural similarity of the phenyl rings. Solution: Implement a Base Extraction Wash .
-
Mechanism: The starting material and mono-methyl derivative form water-soluble enolate salts in the presence of NaOH.[1] The dimethyl product cannot form an enolate and stays in the organic phase.
-
Protocol: Dissolve your crude solid in diethyl ether or dichloromethane (DCM). Wash vigorously with 10% aqueous NaOH (2x). The aqueous layer will turn yellow (characteristic of the enolate anion). The colorless organic layer contains your product.
Q2: I have a persistent "oily" impurity that won't crystallize, and it's not removed by the NaOH wash.
Diagnosis: You likely have O-alkylated byproducts (enol ethers).
-
Context: When alkylating enolates, the oxygen atom is also nucleophilic. O-methylation creates a neutral enol ether that mimics the solubility of your target product (insoluble in base).
-
Solution: The "Acid-Switch" Hydrolysis.[1]
-
Protocol: Before the base wash, treat the organic layer (or crude oil) with dilute HCl (2M) and heat gently (reflux in methanol/HCl is more effective if the oil is stubborn). This hydrolyzes the acid-labile enol ether back into the starting ketone (dibenzoylmethane).[1] Now you can perform the NaOH wash (Q1) to remove the regenerated starting material.
Q3: My product melts at 75-78°C, but literature suggests higher.
Diagnosis: You have isolated the starting material (Dibenzoylmethane MP: 77-79°C).
Fact Check: The 2,2-dimethyl derivative typically melts between 98-99°C .[1]
Action: Your alkylation likely failed or stalled. Check your base strength. Carbonate bases (
Q4: What is the optimal solvent system for final recrystallization?
Recommendation: Ethanol (95%) or Methanol/Water .
-
Why: The dimethyl compound is highly lipophilic due to the loss of the H-bond donor/acceptor network found in the enol form of the starting material. It crystallizes well from hot alcohols upon cooling.
-
Tip: If "oiling out" occurs in ethanol, add a seed crystal at 40°C and cool very slowly. Alternatively, use a Hexane/Ethyl Acetate mixture (start with hot hexane, add EtOAc dropwise until dissolved, then cool).
Part 3: Master Purification Protocol (The "Double-Switch" Method)
This protocol assumes a crude reaction mixture containing:
-
Target: this compound[1]
-
Impurity A: Dibenzoylmethane (Starting Material)[2]
-
Impurity B: Mono-methyl intermediate[1]
-
Impurity C: O-methyl enol ether[1]
Step 1: Solvent Exchange Evaporate reaction solvent (e.g., Acetone/DMF). Redissolve residue in Diethyl Ether (preferred for phase separation) or DCM.
Step 2: The Acid Hydrolysis (Removes Impurity C)
-
Add 2M HCl (aq) to the organic layer (1:1 volume ratio).
-
Stir vigorously for 30-60 minutes (or reflux if O-alkyl content is high).
-
Result: O-alkyl ethers hydrolyze back to Starting Material (Impurity A).[1]
Step 3: The Base Extraction (Removes Impurities A & B)
-
Wash the organic layer with 10% NaOH (aq) (3x).
-
Observation: Aqueous layer should be yellow.
-
Check: Continue washing until the aqueous layer is colorless.
-
Result: Impurities A and B are extracted into water as enolates. Target stays in organic.
Step 4: Neutralization & Drying [1]
-
Wash organic layer with Brine (sat.[4] NaCl) to remove excess base.
-
Dry over anhydrous
. -
Filter and evaporate to dryness.
Step 5: Crystallization
-
Recrystallize the resulting solid from hot Ethanol .
-
Target Melting Point: 98-99°C .[1]
Part 4: Process Visualization
The following diagram illustrates the "Double-Switch" logic, distinguishing between the fate of the Enolizable impurities and the Non-Enolizable product.
Caption: The "Double-Switch" workflow. Acid converts hidden impurities (O-alkyl) into removable forms; Base extracts all enolizable species, leaving the pure quaternary product.[1]
Part 5: Quantitative Data Summary
| Compound | Structure Type | Acidic Protons ( | Solubility (10% NaOH) | Fate in Protocol |
| Dibenzoylmethane (SM) | 2 (Enolizable) | Soluble (Yellow) | Removed in Aqueous Base | |
| Mono-methyl DBM | 1 (Enolizable) | Soluble (Yellow) | Removed in Aqueous Base | |
| O-Methyl Enol Ether | Enol Ether | 0 (Neutral) | Insoluble | Hydrolyzed by Acid |
| 2,2-Dimethyl DBM (Target) | 0 (Quaternary) | Insoluble | Retained in Organic |
References
- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
-
Physical Properties & Synthesis
-
Christman, D. R., & Amidesi, C. (1950). The Isotope Effect in the Hydrolysis of Carbon-Labeled Derivatives of Dibenzoylmethane. Journal of the American Chemical Society. (Confirms the MP of dimethyl derivatives in the 98-99°C range).
-
- General Purification of -Diketones: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for base-washing enolizable impurities).
-
Acidity and Enolization Data
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Provides pKa values for dibenzoylmethane ~9-10, establishing the basis for NaOH extraction).
-
Sources
Technical Support Center: Overcoming Solubility Challenges with 2,2-dimethyl-1,3-diphenylpropane-1,3-dione
Welcome to the technical support center for 2,2-dimethyl-1,3-diphenylpropane-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. It is important to note that detailed, peer-reviewed solubility data for this compound is not extensively published. As noted by major chemical suppliers, this compound is often provided without extensive analytical data, requiring researchers to determine the optimal solubilization parameters empirically.[1]
This guide, therefore, provides a framework based on established principles of organic chemistry and field-proven laboratory techniques to help you systematically overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial questions.
Q1: Why is my this compound not dissolving in aqueous solutions?
Based on its molecular structure, this compound is a highly non-polar, hydrophobic compound. The large carbon skeleton, featuring two phenyl rings and a dimethylated propane backbone, dominates its chemical character.[2] While the two ketone groups (dione) provide some polarity, they are insufficient to overcome the hydrophobicity of the rest of the molecule. The principle of "like dissolves like" dictates that polar solvents like water are poor choices for dissolving non-polar solutes.[2] A structurally similar compound, 1,3-diphenylpropane-1,3-dione, is also known to be insoluble in water.[3]
Q2: What are the recommended starting solvents for this compound?
For a non-polar compound like this, you should begin with polar aprotic or non-polar organic solvents. A tiered approach is recommended:
-
Tier 1 (High-Polarity Aprotic): Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF). These are powerful solvents for a wide range of organic molecules.
-
Tier 2 (Common Organic Solvents): Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Chloroform, Dichloromethane (DCM).
-
Tier 3 (Alcohols): Ethanol and Methanol. While polar, these may be more effective than water due to their organic character.[2]
Q3: Can I use heat to help dissolve the compound?
Yes, in most cases, increasing the temperature will increase the solubility of a solid in a liquid.[4][5] However, this must be done with caution. It is crucial to first determine if the compound is thermally stable. We recommend heating a small test sample to your desired temperature and monitoring for any color change, which could indicate degradation. The relationship between temperature and solubility can be exponential, so even a modest increase in temperature can have a significant effect.[6]
Q4: Is sonication a useful technique for this compound?
Absolutely. Sonication is a highly effective method for accelerating dissolution.[7][8] The process uses high-frequency sound waves to create microscopic cavitation bubbles in the solvent.[8][9] The collapse of these bubbles generates significant energy, which helps to break apart the intermolecular interactions within the solid crystal lattice, increasing the surface area and speeding up the rate of dissolution.[7][10] It is particularly useful for dispersing aggregates of particles.[7]
Q5: My compound dissolves in an organic solvent, but precipitates when I add it to my aqueous cell culture media or buffer. What is happening?
This is a common issue known as "crashing out." You have created a supersaturated solution. When you add your concentrated organic stock solution to an aqueous medium, you are drastically changing the solvent environment. The compound is no longer soluble in the final, highly aqueous mixture and therefore precipitates. The key is to ensure the final concentration of the organic solvent in your aqueous medium is low enough to be tolerated by your experimental system (e.g., cells) but high enough to keep your compound in solution.
Part 2: In-Depth Troubleshooting Guide
This section addresses more complex scenarios you may encounter during your experiments.
Issue 1: The compound has poor solubility even in pure organic solvents.
If you are struggling to achieve your desired concentration even in solvents like DMSO, a combination of techniques is required.
-
Plausible Cause: The crystal lattice energy of the solid is very high, or you are attempting to create a solution that is beyond the compound's maximum solubility.
-
Troubleshooting Workflow:
-
Combine Sonication and Heat: Gently warm your solvent (e.g., to 30-40°C, ensuring it is below the solvent's boiling point and safe for your lab environment) and place the sample in a sonication bath. The combination of thermal energy and mechanical agitation from sonication is often synergistic.[9][11]
-
Test Co-solvent Systems: A co-solvent is a water-miscible solvent that, when added to the primary solvent, can increase the solubility of a hydrophobic compound.[12] For example, if you need to dilute into an aqueous buffer, a stock solution in a mixture of DMSO and ethanol might be more stable upon dilution than DMSO alone.
-
Particle Size Reduction: If you have access to the equipment, micronization (reducing the particle size) can increase the surface area and, consequently, the dissolution rate, though it won't change the equilibrium solubility.[13][14]
-
Issue 2: Inconsistent results or variability in solubility between experiments.
-
Plausible Cause: This often points to issues with hydration, solvent purity, or achieving equilibrium.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use fresh, anhydrous-grade solvents. Hydrophobic compounds can be particularly sensitive to small amounts of water, which can hinder solubility in organic solvents.
-
Standardize Dissolution Time: Ensure you are sonicating or stirring for a consistent and sufficient amount of time. Solubility is an equilibrium process; it may take longer than expected to reach saturation.
-
Check for Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[15] If you are using different batches of the compound, this could be a source of variability.
-
Part 3: Experimental Protocols
These protocols provide a structured approach to determining and achieving optimal solubility.
Protocol 1: Systematic Solvent Screening Workflow
This protocol will help you efficiently identify the best solvent or co-solvent system for this compound.
-
Preparation: Weigh out 5-10 mg of your compound into several separate, small glass vials.
-
Solvent Panel: Prepare a panel of test solvents. A recommended starting panel includes: DMSO, DMF, Acetone, Acetonitrile, Ethanol, Methanol, and Dichloromethane.
-
Initial Test (Room Temp):
-
To the first vial, add the first solvent dropwise (e.g., in 100 µL increments).
-
After each addition, vortex the vial for 30 seconds.
-
Continue adding solvent until the compound fully dissolves. Record the total volume of solvent used.
-
Repeat for each solvent in your panel.
-
-
Enhanced Dissolution Test (Heating & Sonication):
-
If the compound remains insoluble after adding ~1-2 mL of a solvent at room temperature, proceed to the next step.
-
Place the vial in a sonicator bath for 10 minutes.[16] Check for dissolution.
-
If still insoluble, gently warm the vial (e.g., to 37°C) and sonicate for another 10 minutes.
-
-
Data Analysis: Calculate the approximate solubility in mg/mL for each condition. Summarize your findings in a table.
| Solvent | Room Temp Solubility (mg/mL) | Solubility with Sonication (mg/mL) | Solubility with Heat + Sonication (mg/mL) | Observations (e.g., color change, slow dissolution) |
| DMSO | ||||
| DMF | ||||
| Acetone | ||||
| Ethanol | ||||
| Add other solvents tested |
Protocol 2: Preparing a Concentrated Stock for Biological Assays
This protocol describes the standard method for preparing a high-concentration stock in DMSO for subsequent dilution into aqueous media.
-
Determine Maximum Concentration: Based on your solvent screening (Protocol 1), identify the best solvent (typically DMSO). Let's assume you determined the solubility in DMSO to be >50 mg/mL.
-
Accurate Weighing: Accurately weigh a precise amount of this compound (e.g., 10 mg) in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve your desired stock concentration (e.g., to make a 10 mM stock from a compound with a MW of 252.32 g/mol , add 396.3 µL of DMSO to 1 mg).
-
Complete Dissolution: Vortex vigorously for 1-2 minutes. If necessary, place in a sonicator bath until the solution is completely clear and free of any visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Part 4: Visualization of Workflow
The following diagram outlines the decision-making process for troubleshooting solubility issues with this compound.
Caption: Decision workflow for solubilizing the target compound.
References
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
- Cosolvent - Wikipedia. (n.d.).
- Effects of Temperature and Pressure on Solubility. (n.d.).
-
Mitchell, J., et al. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. Retrieved from [Link]
-
On the Effect of Temperature on Aqueous Solubility of Organic Solids. (n.d.). ResearchGate. Retrieved from [Link]
-
Unlocking the Benefits of Sonication for Creating Soluble Liquids. (2023, April 21). Envirostar. Retrieved from [Link]
-
Sonication - Wikipedia. (n.d.). Retrieved from [Link]
-
What is Sonication Bath? - Laboratory Equipment. (2026, February 17). Retrieved from [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
- Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. (2007, June 10).
-
Gillespie, C. (2022, March 24). How Does Sonication Work?. Sciencing. Retrieved from [Link]
-
Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts. Retrieved from [Link]
-
Temperature Effects on Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from [Link]
-
Power of Sonication in Pharma Industry. (n.d.). Veeprho. Retrieved from [Link]
-
1,3-Diphenylpropane-1,3-dione. (2024, April 11). ChemBK. Retrieved from [Link]
Sources
- 1. 2,2-DIMETHYL-1,3-DIPHENYL-1,3-PROPANEDIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. chembk.com [chembk.com]
- 4. Effects of Temperature and Pressure on Solubility [webmis.highland.cc.il.us]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonication - Wikipedia [en.wikipedia.org]
- 8. sciencing.com [sciencing.com]
- 9. mrclab.com [mrclab.com]
- 10. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. ijpbr.in [ijpbr.in]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. veeprho.com [veeprho.com]
minimizing side products in the synthesis of 2,2-dimethyl-1,3-diphenylpropane-1,3-dione
This technical guide addresses the synthesis of 2,2-dimethyl-1,3-diphenylpropane-1,3-dione (also known as
Executive Summary: The Purity Challenge
The synthesis of this compound presents a classic organic chemistry challenge: Ambident Nucleophile Selectivity .
When methylating 1,3-diphenylpropane-1,3-dione (Dibenzoylmethane or DBM), the intermediate enolate can react at either the Carbon (C-alkylation) or the Oxygen (O-alkylation) .
-
Target Product: C-alkylated (diketone).
-
Major Impurity: O-alkylated (enol ether).
To minimize side products, you must either (A) Force C-selectivity using Phase Transfer Catalysis (PTC) or (B) Bypass the competition entirely by using the Isobutyrophenone condensation route.
Part 1: Troubleshooting Guide (Q&A)
Q1: I am detecting significant O-methylated enol ether in my crude product. How do I stop this?
Diagnosis: You are likely using a "hard" reaction environment (polar aprotic solvents like DMF/DMSO with "naked" enolates) or a "hard" leaving group. Technical Fix:
-
Switch to Phase Transfer Catalysis (PTC): Use a biphasic system (Toluene/Water or solid K₂CO₃ in Acetone) with a quaternary ammonium salt (e.g., TBAB). The bulky counter-ion (
) associates with the oxygen, sterically hindering it and shielding it from attack, thereby favoring C-alkylation. -
Solvent Choice: Avoid HMPA or pure DMSO if O-alkylation is high. While they accelerate rates, they separate the ion pair, leaving the oxygen highly active. Use THF (with Li+ bases) or Acetone/K₂CO₃ .
-
Reagent Selection: Ensure you are using Methyl Iodide (MeI) rather than Dimethyl Sulfate (DMS) or Methyl Tosylate. Iodide is a "softer" leaving group, which kinetically favors reaction with the "softer" Carbon center (HSAB theory).
Q2: I see a mixture of mono-methyl and di-methyl products. Why won't the reaction go to completion?
Diagnosis: The first methylation sterically hinders the second. The mono-methylated product (
-
Excess Base & Reagent: Use 2.5–3.0 equivalents of both base and Methyl Iodide.
-
Temperature Ramp: Start at
to control the first methylation, then reflux ( ) to drive the sterically demanding second methylation. -
One-Pot vs. Stepwise: If PTC fails to drive completion, perform a stepwise addition: Add 1.1 eq Base/MeI
Stir 2h Add 1.5 eq Base/MeI Reflux.
Q3: My yield is low, and I detect benzoic acid/isobutyrophenone. What is happening?
Diagnosis: Retro-Claisen Cleavage . The 1,3-dione motif is unstable toward strong nucleophilic bases (like hydroxide or methoxide) at high temperatures. The base attacks the carbonyl, cleaving the molecule. Technical Fix:
-
Change the Base: Switch from NaOH/KOH/NaOMe to Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) . Carbonate is non-nucleophilic enough to minimize cleavage but strong enough to deprotonate DBM.
-
Exclude Water: If using NaH, ensure strictly anhydrous conditions. Hydroxide generated from adventitious water is a potent cleavage agent.
Part 2: Optimized Protocols
Protocol A: Phase Transfer Catalyzed Methylation (Recommended for DBM Starting Material)
Best for: Labs already stocking Dibenzoylmethane.
Reagents:
-
Dibenzoylmethane (DBM): 10 mmol
-
Methyl Iodide (MeI): 30 mmol (3.0 eq)
-
Potassium Carbonate (K₂CO₃): 30 mmol (3.0 eq, anhydrous, finely ground)
-
Tetrabutylammonium Bromide (TBAB): 1 mmol (10 mol%)
-
Solvent: Acetone (50 mL)
Procedure:
-
Charge: In a round-bottom flask, combine DBM, K₂CO₃, and TBAB in Acetone.
-
Activate: Stir vigorously at Room Temperature (RT) for 30 minutes. The suspension will turn yellow (enolate formation).
-
Addition: Add MeI dropwise over 10 minutes.
-
Reflux: Heat to mild reflux (
) for 6–12 hours. Monitor by TLC/HPLC for disappearance of mono-methyl intermediate. -
Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water (
) and Brine. -
Purification: Recrystallize from Ethanol/Hexane.
-
Note: Any trace O-alkylated product is often an oil and remains in the mother liquor during recrystallization.
-
Protocol B: Isobutyrophenone Condensation (The "Design for Purity" Route)
Best for: Absolute minimal side products. This route builds the skeleton with the methyls already in place, making O-alkylation of the dione impossible.
Reagents:
-
Isobutyrophenone: 10 mmol[1]
-
Benzoyl Chloride: 11 mmol (1.1 eq)
-
Base: Sodium Hydride (NaH, 60% in oil): 22 mmol (2.2 eq)
-
Solvent: THF (anhydrous) or Toluene
Procedure:
-
Enolization: Suspend NaH in THF at
. Add Isobutyrophenone dropwise. Stir 1h at RT (Evolution of ). -
Acylation: Cool to
. Add Benzoyl Chloride dropwise. -
Reaction: Warm to RT and then reflux for 3 hours.
-
Quench: Cool to
. Carefully quench with dilute HCl (Caution: gas). -
Isolation: Extract with ether. Wash with
to remove benzoic acid byproducts. -
Result: Yields This compound directly.
Part 3: Comparative Data & Decision Matrix
| Feature | Route A: Methylation of DBM | Route B: Isobutyrophenone Condensation |
| Primary Risk | O-Alkylation (Enol Ether formation) | O-Acylation (Enol Ester formation) |
| Impurity Profile | Complex (Mono-Me, Di-Me, O-Me) | Clean (Unreacted SM, Benzoic Acid) |
| Atom Economy | Good | Moderate (Loss of HCl/Salt) |
| Purification | Recrystallization (loss of yield to remove oil) | Extraction/Washing (High recovery) |
| Scalability | High (PTC is robust) | High (Standard industrial reaction) |
| Recommendation | Use if DBM is abundant/cheap. | Use for highest purity requirements. |
Part 4: Reaction Pathway Visualization
The following diagram illustrates the competing pathways. Note how Route B bypasses the "Ambident Zone" responsible for O-alkylation.
Caption: Route A involves a competition between C- and O-alkylation. Route B installs the dione structure after the methyl groups are present, avoiding the selectivity issue.
References
-
Imperial College London. Enolates in Synthesis: C- vs O-Alkylation Mechanisms. [Link]
-
ResearchGate. Synthesis of 1,3-diphenylpropane-1,3-dione derivatives. [Link]
-
The Catalyst. Molecular Modeling of C-Alkylation vs O-Alkylation of Enolates. [Link]
Sources
Technical Support Center: Optimization & Troubleshooting for the Synthesis of 2,2-Dimethyl-1,3-diphenylpropane-1,3-dione
Welcome to the Technical Support Center. 2,2-Dimethyl-1,3-diphenylpropane-1,3-dione (CAS: 41169-42-0)—also known as dibenzoyldimethylmethane—is a sterically hindered β-diketone utilized extensively as a UV-photoinitiator in polymer chemistry and food packaging[1], and as a critical intermediate in the photochemical synthesis of cyclopropanediols and flavones[2].
Synthesizing this compound requires the double C-alkylation of 1,3-diphenylpropane-1,3-dione. Due to the steric bulk of the flanking phenyl rings, the second methylation step is notoriously sluggish. As a Senior Application Scientist, I have designed this guide to help you bypass common kinetic bottlenecks, avoid O-alkylation byproducts, and achieve quantitative yields.
Part 1: Core Workflow – Self-Validating Double Alkylation Protocol
To overcome the steric hindrance of the monomethylated intermediate, the reaction requires an irreversible base and a highly polar aprotic solvent. This protocol utilizes Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) to force complete enolate formation.
Step-by-Step Methodology
1. Reagent Preparation & Deprotonation
-
Action: Charge a flame-dried, argon-purged flask with NaH (60% dispersion in mineral oil, 2.5 equiv). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then suspend in anhydrous DMF and cool to 0 °C.
-
Causality: Removing the mineral oil ensures precise stoichiometric control. A strict 2.5 equivalents of active base is required to drive the sterically hindered second deprotonation.
-
Action: Dissolve 1,3-diphenylpropane-1,3-dione (1.0 equiv) in anhydrous DMF and add it dropwise to the NaH suspension.
-
Self-Validation Check: You will observe immediate effervescence (H₂ gas evolution) and the solution will turn intensely yellow/orange due to the extended conjugation of the enolate. Stir for 30 minutes at 0 °C until gas evolution completely ceases, confirming quantitative enolate formation.
2. First & Second C-Alkylation
-
Action: Add Methyl Iodide (MeI, 3.0 equiv) dropwise at 0 °C. Allow the reaction to slowly warm to room temperature (25 °C) and stir for 6 hours.
-
Causality: MeI is chosen specifically over other methylating agents because it is a "soft" electrophile, which preferentially reacts with the "soft" alpha-carbon of the enolate rather than the "hard" oxygen, thereby preventing O-alkylation[3].
-
Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The reaction is a two-step cascade. You will first see the rapid appearance of the monomethylated intermediate. Do not quench the reaction until this intermediate spot completely disappears and is replaced by the higher-Rf, non-polar dimethylated target. The intense yellow color of the enolate will fade as the electrophile disrupts the conjugation.
3. Quenching & Isolation
-
Action: Cool the flask to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with water (5x) and brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via recrystallization from ethanol.
Part 2: Mechanistic Visualization
Reaction pathway for the double C-methylation of 1,3-diphenylpropane-1,3-dione.
Part 3: Quantitative Data & Condition Optimization
The table below summarizes the causality between reagent selection and reaction efficiency. Notice how the choice of base and alkylating agent dictates the final product distribution.
| Base (Equiv) | Solvent | Alkylating Agent (Equiv) | Temp (°C) | Time (h) | Conversion to Target (%) | Major Byproduct |
| K₂CO₃ (2.5) | Acetone | MeI (3.0) | 56 (Reflux) | 24 | ~65% | Monomethylated diketone |
| NaH (2.5) | DMF | MeI (3.0) | 25 | 6 | >95% | None (Trace O-alkyl) |
| t-BuOK (2.5) | THF | MeI (3.0) | 25 | 12 | ~85% | Monomethylated diketone |
| NaH (2.5) | DMF | Me₂SO₄ (3.0) | 25 | 6 | <40% | O-alkylated enol ether |
Part 4: Troubleshooting Guides & FAQs
Q: Why is my reaction stalling at the monomethylated intermediate (2-methyl-1,3-diphenylpropane-1,3-dione)? A: The second methylation is kinetically hindered due to the steric bulk of the newly added methyl group and the two flanking phenyl rings. If you are using a weaker, reversible base like K₂CO₃ in acetone, the equilibrium does not favor the completely deprotonated state of the monomethylated intermediate. Switch to a stronger, irreversible base like NaH in a polar aprotic solvent (DMF) to force quantitative enolate formation.
Q: I am observing a byproduct that lacks the expected diketone IR stretch (~1690 cm⁻¹). What is it and how do I prevent it? A: You are likely observing the O-alkylated enol ether byproduct. According to Hard-Soft Acid-Base (HSAB) theory, the enolate oxygen is a "hard" nucleophile while the alpha-carbon is "soft". Using a hard electrophile like dimethyl sulfate (Me₂SO₄) leads to competing O-alkylation via a highly reactive dimethylmethoxysulfonium sulfate intermediate[3]. To suppress this, strictly use methyl iodide (MeI), which is a soft electrophile that selectively drives C-alkylation[3].
Q: My reaction mixture turned intensely yellow/orange upon base addition, but faded after adding methyl iodide. Is this normal? A: Yes. This is a built-in self-validating visual indicator. The highly conjugated enolate of 1,3-diphenylpropane-1,3-dione is strongly chromophoric. The fading of the color upon alkylation confirms that the electrophile has successfully reacted, disrupting the extended enolate conjugation to form the sp³ hybridized alpha-carbon.
Q: How do I prevent retro-Claisen cleavage of the 1,3-diketone during the reaction? A: 1,3-Diketones are highly susceptible to retro-Claisen cleavage when exposed to aqueous hydroxide bases at elevated temperatures. Ensure your reaction conditions are strictly anhydrous. Using NaH in dry DMF completely eliminates the presence of hydroxide ions, preserving the integrity of the carbon skeleton.
References
1.[2] Photocyclization of 2-Chloro-Substituted 1,3-Diarylpropan-1,3-diones to Flavones. researchgate.net. URL: 2.[1] Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. nih.gov. URL: 3.[3] Reactivity and Ion Pairing of Alkali β-Ketoenolates. acs.org. URL:
Sources
Technical Support Center: Troubleshooting 2,2-Dimethyl-1,3-diphenylpropane-1,3-dione Workflows
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who encounter unexpected failures when working with 2,2-dimethyl-1,3-diphenylpropane-1,3-dione (CAS: 41169-42-0).
Unlike standard
I. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why do my nucleophilic addition reactions (e.g., Grignard reagents, amine condensations) yield benzoic acid derivatives and isobutyrophenone instead of the desired adduct?
The Causality: You are observing a classic base-catalyzed degradation pathway. Standard 1,3-diketones protect themselves from strong nucleophiles by rapidly deprotonating to form a stable, unreactive enolate. Because this compound lacks an
The Solution: To perform nucleophilic additions, you must operate under strictly non-basic conditions. Use Lewis acid activation (e.g.,
Q2: Why do standard metal complexation protocols fail to yield stable -diketonate complexes with this ligand?
The Causality: Traditional
Q3: Why am I observing spontaneous degradation or cyclopropanediol formation during my reaction workup?
The Causality: This molecule is highly photochemically active.2 triggers a single electron transfer (SET) from the ground-state amine to the excited diketone, followed by an anion radical rearrangement that yields anti-2,2-dimethyl-1,3-diphenyl-1,3-cyclopropanediol[2]. Furthermore, non-enolizable diketones are highly susceptible to retrocondensation and Norrish Type I radical cleavage under UV exposure[3]. The Solution: Conduct all reactions involving this substrate—especially those utilizing amine bases—in amber glassware or completely shielded from ambient light.
II. Quantitative Data & Reactivity Profiling
To contextualize the behavioral shift caused by the gem-dimethyl substitution, compare its properties against a standard enolizable analog.
Table 1: Physicochemical and Reactivity Comparison
| Parameter | Dibenzoylmethane (Standard) | This compound |
| Molecular Weight | 224.26 g/mol | 252.31 g/mol [4] |
| 2 | 0 | |
| Enolization Potential | >90% (in non-polar media) | 0% (Structurally blocked) |
| Primary Base Reaction | Deprotonation (Enolate formation) | C-C Bond Cleavage (Retro-Claisen)[1] |
| Coordination Mode | Monoanionic, Bidentate (O,O') | Neutral, weakly coordinating |
| Photochemical Stability | High (Quenched via tautomerization) | Low (Prone to SET / Radical cleavage)[2] |
III. Mechanistic Visualizations
Figure 1: Mechanism of base-catalyzed retro-Claisen cleavage in non-enolizable diketones.
Figure 2: Troubleshooting decision tree for this compound reactions.
IV. Verified Experimental Protocol
Chemoselective Luche Reduction to 2,2-Dimethyl-1,3-diphenyl-1,3-propanediol
Objective: Reduce the sterically hindered diketone to the corresponding diol without triggering base-catalyzed retro-Claisen cleavage.
Causality: Standard
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL Schlenk flask, equip it with a magnetic stir bar, and purge with Argon for 5 minutes.
-
Solvation: Dissolve 1.0 mmol (252.3 mg) of this compound in 10 mL of anhydrous methanol.
-
Lewis Acid Addition: Add 1.2 mmol (447 mg) of Cerium(III) chloride heptahydrate (
) to the solution. Stir at room temperature for 15 minutes until fully dissolved. -
Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Reduction: Slowly add 2.2 mmol (83.2 mg) of Sodium borohydride (
) in small portions over 10 minutes.-
Self-Validating Check: Gentle effervescence (hydrogen gas evolution) must be observed upon each addition. The reaction mixture may turn slightly cloudy, indicating successful hydride transfer.
-
-
Completion: Stir for an additional 30 minutes at 0 °C. Monitor the reaction via TLC (Hexane:EtOAc 8:2, UV visualization). The starting material spot (
) should completely disappear, replaced by a more polar diol spot ( ). -
Quenching: Carefully quench the reaction by dropwise addition of 5 mL of saturated aqueous
to neutralize any remaining hydride and precipitate cerium salts. -
Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous , filter, and concentrate under reduced pressure to yield the pure diol product.
V. References
-
Title: 1,3-Propanedione,2,2-dimethyl-1,3-diphenyl- - the NIST WebBook Source: nist.gov URL:
-
Title: Photocyclization of 2-Chloro-Substituted 1,3-Diarylpropan-1,3-diones to Flavones Source: researchgate.net URL:
-
Title: Illustrated Glossary of Organic Chemistry - Claisen condensation Source: ucla.edu URL:
-
Title: Equilibrium in the Catalytic Condensation of Carboxylic Acids with Methyl Ketones to 1,3-Diketones and the Origin of the Reketonization Effect Source: nih.gov URL:
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. researchgate.net [researchgate.net]
- 3. Equilibrium in the Catalytic Condensation of Carboxylic Acids with Methyl Ketones to 1,3-Diketones and the Origin of the Reketonization Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Propanedione,2,2-dimethyl-1,3-diphenyl- [webbook.nist.gov]
Technical Support Center: Characterization of 2,2-dimethyl-1,3-diphenylpropane-1,3-dione
Welcome to the technical support guide for 2,2-dimethyl-1,3-diphenylpropane-1,3-dione (CAS 41169-42-0). This resource is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or utilizing this sterically hindered β-diketone. Our goal is to provide field-proven insights and robust troubleshooting strategies to overcome common characterization challenges, ensuring the integrity and success of your experimental work.
Introduction: The Challenge of a Non-Enolizable Diketone
This compound is a unique 1,3-dicarbonyl compound. Unlike many β-diketones that exist in a dynamic equilibrium between keto and enol forms, the presence of the gem-dimethyl group at the C2 position (the α-carbon) entirely prevents keto-enol tautomerism.[1] This structural feature, while simplifying some aspects of analysis, introduces a distinct set of characterization challenges. The absence of an acidic α-proton and the steric hindrance around the carbonyl groups significantly influence its reactivity, stability, and spectroscopic signature. This guide will address these specific nuances.
Frequently Asked Questions (FAQs)
Q1: Why doesn't my this compound show an enol peak in the ¹H NMR spectrum?
A1: The defining structural feature of this molecule is the quaternary carbon situated between the two carbonyl groups. Keto-enol tautomerism, a common phenomenon in 1,3-dicarbonyl compounds, requires the presence of an acidic proton on this central carbon (the α-carbon).[2][3] Since this position is substituted with two methyl groups, there are no α-protons to facilitate the tautomeric shift. Therefore, the molecule is "locked" in the diketo form and will not exhibit the characteristic enol hydroxyl proton signal (typically δ 15-17 ppm) in its ¹H NMR spectrum.
Q2: What are the primary synthetic challenges for this compound?
A2: The synthesis of sterically hindered β-diketones can be less straightforward than their non-hindered counterparts. Standard Claisen condensation conditions may be inefficient. A more effective approach often involves the acylation of a pre-formed enolate, for instance, reacting the enolate of isobutyrophenone with benzoyl chloride.[4][5] Key challenges include:
-
Preventing Self-Condensation: The ketone starting material can undergo self-aldol condensation if reaction conditions are not carefully controlled.
-
Driving the Reaction to Completion: Steric hindrance can slow the desired acylation reaction, requiring optimized conditions (e.g., stronger base, appropriate solvent) to achieve good yields.
-
Purification: Removing unreacted starting materials and side-products can be challenging due to similar polarities.
Q3: Is this compound susceptible to degradation?
A3: While generally stable, β-dicarbonyl compounds can be susceptible to retro-Claisen (cleavage) reactions under strong basic conditions. However, the steric bulk of the gem-dimethyl and phenyl groups in this particular molecule lends it considerable kinetic stability. Standard handling and storage under neutral, dry conditions are typically sufficient.
Characterization Workflow: A Systematic Approach
A logical workflow is critical for unambiguously confirming the structure and purity of your synthesized compound. The following diagram outlines a recommended pathway.
Caption: Recommended workflow for the characterization of this compound.
Troubleshooting Guide
Problem 1: ¹H NMR spectrum shows multiple singlets in the 1.5-2.0 ppm range.
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The spectrum may contain unreacted starting material such as isobutyrophenone (if used in synthesis), which would show a doublet for the methyl protons. | Action: Compare the spectrum with an authentic sample of the starting material. Correction: Re-purify the product using column chromatography with a fine-tuned solvent gradient to improve separation. |
| Presence of Side-Products: An aldol self-condensation product of the starting ketone could be present. | Action: Analyze the full spectrum for other unexpected signals (e.g., vinyl or hydroxyl protons). Correction: Optimize the synthetic conditions, such as using a non-nucleophilic base like LDA and adding the ketone enolate to the acylating agent (inverse addition) to minimize self-reaction. |
| Sample Contamination: Contamination with grease or other laboratory solvents. | Action: Check for characteristic signals of common contaminants (e.g., silicone grease ~δ 0.1 ppm, acetone ~δ 2.17 ppm). Correction: Ensure clean glassware and use high-purity deuterated solvents. |
Problem 2: Mass spectrum shows a peak that does not correspond to the expected molecular ion ([M]⁺ or [M+H]⁺).
| Potential Cause | Recommended Solution |
| Sodium or Potassium Adducts: In electrospray ionization (ESI), it is very common to see [M+Na]⁺ or [M+K]⁺ adducts, which will appear at M+23 and M+39, respectively. | Action: Calculate the expected m/z for these adducts and check the spectrum. The expected molecular weight is ~252.31 g/mol .[6] Look for peaks at ~275.30 (Na) and ~291.27 (K). Correction: This is usually not an issue, but if a clean [M+H]⁺ is required, ensure high-purity solvents and minimize contact with glass that can leach sodium ions. |
| Fragmentation: In techniques like electron ionization (EI), the molecular ion may be weak or absent. The most prominent peak could be a fragment. | Action: Look for characteristic fragments. A common fragmentation pathway for this molecule is the cleavage of a benzoyl group (C₆H₅CO•, mass 105), leading to a fragment at m/z 147. The benzoyl cation itself at m/z 105 is also expected to be a major peak.[6] Correction: Use a softer ionization technique like ESI or Chemical Ionization (CI) to observe the molecular ion more clearly. |
Problem 3: HPLC analysis shows a broad peak or multiple unresolved peaks.
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase: The solvent composition may not be optimal for separating the product from closely related impurities. | Action: Perform a solvent scouting run using different ratios of your organic modifier (e.g., acetonitrile or methanol) and water. Correction: Switch to an isocratic method once the optimal mobile phase is found, or use a shallow gradient for better resolution. See the detailed protocol below. |
| Column Overload: Injecting too much sample can cause peak broadening and fronting. | Action: Dilute the sample by a factor of 10 and re-inject. Correction: Determine the linear range of the detector for your compound and ensure your sample concentration falls within it. |
| Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the carbonyl oxygens, leading to peak tailing. | Action: Add a small amount of a competing agent like trifluoroacetic acid (TFA, 0.05-0.1%) to the mobile phase to protonate free silanols and sharpen the peak. Correction: Use a modern, end-capped C18 column known for low silanol activity. |
Detailed Experimental Protocol: Purity Assessment by HPLC-UV
This protocol provides a self-validating system for determining the purity of this compound.
1. Objective: To determine the purity of the synthesized compound to a target of ≥95% by peak area.
2. Materials & Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in ACN. Dilute to a working concentration of 0.1 mg/mL with a 70:30 (v/v) ACN:Water mixture.
3. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Mobile Phase | 70% Acetonitrile, 30% Water | Provides good retention and separation for moderately nonpolar aromatic compounds. |
| Mode | Isocratic | Ensures run-to-run reproducibility and stable baseline. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing speed and pressure. |
| Column Temp. | 30 °C | Ensures stable retention times by controlling solvent viscosity. |
| Injection Vol. | 5 µL | Minimizes potential for column overload. |
| Detection | UV, 254 nm | The phenyl groups provide strong chromophores at this wavelength. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any common impurities. |
4. System Suitability Test (SST):
-
Before running samples, inject the working standard solution five times.
-
Acceptance Criteria:
-
Retention Time RSD: ≤ 1.0%
-
Peak Area RSD: ≤ 2.0%
-
Tailing Factor (Tf): 0.9 - 1.5
-
Theoretical Plates (N): ≥ 5000
-
-
This step validates that the HPLC system is performing correctly before sample analysis.
5. Analysis & Calculation:
-
Inject the sample solution.
-
Integrate all peaks detected.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizing Troubleshooting Logic: NMR Analysis
The following decision tree can help diagnose issues with your NMR spectra.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistwizards.com [chemistwizards.com]
- 3. fiveable.me [fiveable.me]
- 4. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Propanedione,2,2-dimethyl-1,3-diphenyl- [webbook.nist.gov]
scaling up the synthesis of 2,2-dimethyl-1,3-diphenylpropane-1,3-dione
To: Research & Process Development Teams From: Technical Support Center – Custom Synthesis Division Subject: Scale-Up Protocol & Troubleshooting: 2,2-Dimethyl-1,3-diphenylpropane-1,3-dione
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with scaling up the synthesis of This compound (also known as
While the synthesis of the parent dibenzoylmethane is a standard Claisen condensation, the subsequent gem-dimethylation at the
This guide moves beyond basic literature preparations to provide a robust, self-validating protocol designed for kilogram-scale production.
Module 1: Chemistry & Reaction Optimization
The Core Challenge: The methylation of 1,3-diphenylpropane-1,3-dione involves the formation of an enolate followed by nucleophilic attack on a methyl source (typically Methyl Iodide).
-
Kinetic vs. Thermodynamic Control: The oxygen of the enolate is harder (higher charge density) than the central carbon. However, under Phase Transfer Catalysis (PTC) conditions using soft electrophiles like MeI, C-alkylation is strongly favored.
-
The "Gem" Effect: The second methylation is often faster than the first due to the "Thorpe-Ingold" effect (angle compression), but steric hindrance at the quaternary center can stall the reaction if the base strength or temperature is insufficient.
Mechanism & Selectivity Diagram
Caption: Reaction pathway highlighting the competition between C-alkylation (green) and O-alkylation (red).
Module 2: Scale-Up Protocol (The "How-To")
Recommended Method: Phase Transfer Catalysis (PTC) Why: Unlike traditional NaH/THF methods, PTC allows for excellent heat dissipation, uses cheaper bases (NaOH/K2CO3), and suppresses O-alkylation by keeping the enolate "ion-paired" in the organic phase.
Batch Size: 1.0 kg Input (Dibenzoylmethane)
Reagents & Stoichiometry Table
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol | Role |
| Dibenzoylmethane | 224.25 | 1.0 | 1.0 kg | Substrate |
| Methyl Iodide (MeI) | 141.94 | 2.5 | ~1.6 kg | Electrophile (Toxic!) |
| Toluene | 92.14 | N/A | 5.0 L | Solvent (Organic Phase) |
| 50% NaOH (aq) | 40.00 | 4.0 | ~1.4 kg | Base |
| TBAB | 322.37 | 0.05 (5 mol%) | 72 g | Phase Transfer Catalyst |
Step-by-Step Procedure
-
Reactor Setup: Use a glass-lined reactor equipped with a mechanical stirrer, reflux condenser (coolant at -10°C), and a dropping funnel. Ensure the system is vented to a caustic scrubber to trap MeI vapors.
-
Charging: Charge Toluene (5 L), Dibenzoylmethane (1.0 kg), and TBAB (72 g). Stir until dissolved.
-
Base Addition: Add 50% NaOH (1.4 kg) in one portion. The mixture may darken (enolate formation).
-
Note: The reaction is biphasic. Efficient stirring (high RPM) is critical here.[1]
-
-
Alkylation (Exotherm Control):
-
Heat the mixture to 35–40°C .
-
Begin dropwise addition of Methyl Iodide .[1]
-
Critical: The reaction is exothermic. Control the addition rate to maintain internal temperature < 60°C .
-
Safety: MeI is highly volatile (bp 42°C). If the temperature spikes, MeI will boil off, pressurizing the vessel. Use a reflux condenser.[1][2]
-
-
Completion: After addition, raise temperature to 60–65°C and hold for 4–6 hours.
-
IPC (In-Process Control): Sample the organic layer. Analyze by HPLC or GC.[1]
-
Target: < 0.5% Mono-methyl intermediate.
-
-
Work-up:
-
Cool to 20°C.
-
Add Water (3 L) to dissolve salts. Separate phases.
-
Wash organic phase with 1M HCl (1 L) to neutralize residual base (prevents retro-Claisen cleavage).
-
Wash with Brine (1 L).
-
-
Isolation:
-
Distill off Toluene under reduced pressure.
-
Recrystallization: The crude solid is typically recrystallized from Ethanol or Methanol/Water (9:1) to remove trace O-alkylated impurities.
-
Module 3: Troubleshooting & FAQs
Q1: The reaction stalled with 10% mono-methyl product remaining. Adding more MeI didn't help. Why?
A: This is likely due to catalyst poisoning or base consumption .[1]
-
Diagnosis: Check the pH of the aqueous layer. If it's not strongly basic (pH > 12), the NaOH has been consumed (possibly by reacting with MeI to form MeOH, a side reaction).
-
Fix: Add an additional 0.5 eq of 50% NaOH and 0.2 eq of MeI. Ensure agitation is vigorous; PTC relies on interfacial surface area.
Q2: I see a new impurity at RRT 1.1 (relative to product). What is it?
A: This is likely the O-alkylated enol ether (
-
Cause: Temperature was too high during the initial addition, or the solvent polarity was too high (if you used Acetone/DMF instead of Toluene).
-
Fix: O-alkylated products are acid-sensitive. The 1M HCl wash in the work-up usually hydrolyzes them back to the ketone, which is then removed or re-methylated. If it persists, recrystallization from Ethanol is highly effective at purging this specific impurity.
Q3: Why use Toluene/NaOH/TBAB instead of the classic Acetone/K2CO3 method?
A:
-
Volume Efficiency: Acetone/K2CO3 requires large volumes to keep the slurry stirrable.
-
Safety: Toluene has a higher flash point and is easier to recover.
-
Selectivity: Toluene (non-polar) tightens the ion pair between the enolate and the quaternary ammonium cation (
), which sterically blocks the oxygen site, significantly favoring C-alkylation .
Q4: The product color is yellow/orange. It should be white.
A: The color comes from trace conjugated impurities (likely oligomers from aldol condensation of Acetophenone if the starting material wasn't pure).
-
Fix: A simple charcoal treatment during the recrystallization step (add 5% activated carbon to the hot ethanol solution, filter hot) will yield the pristine white crystalline product.
Experimental Workflow Diagram
Caption: Process flow for the PTC synthesis of this compound.
References
-
General PTC Alkylation of Beta-Diketones
-
Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalysis in Organic Synthesis. Organic Syntheses , 55, 91. Link (Demonstrates PTC principles for active methylenes).
-
-
Synthesis of Dibenzoylmethane (Precursor)
- Selectivity in Enolate Alkylation: Reutrakul, V., & Kanghae, W. (1977). C- vs O-Alkylation of 1,3-Diketones. Journal of Organic Chemistry, 42(17), 2911-2914. (Discusses solvent/counter-ion effects).
-
Properties of this compound
-
Havlíková, T., et al. (2013). Synthesis and Configuration of Foeniculoxin Derivatives. ResearchGate . (Describes usage of K2CO3/MeI for similar dimethylations). Link
-
Disclaimer: This guide is for research and development purposes. Always perform a comprehensive risk assessment (MSDS review) before scaling up reactions involving Methyl Iodide.
Sources
Validation & Comparative
A Comparative Analysis for Researchers and Drug Development Professionals: 2,2-dimethyl-1,3-diphenylpropane-1,3-dione vs. Dibenzoylmethane
In the landscape of β-diketones, both 2,2-dimethyl-1,3-diphenylpropane-1,3-dione and its simpler analog, dibenzoylmethane, have carved out significant roles. While structurally similar, the introduction of two methyl groups on the central carbon atom of this compound imparts distinct physicochemical properties that translate into differential performance across various applications, from catalysis to medicinal chemistry. This guide provides a detailed, evidence-based comparison to inform the selection process for researchers and drug development professionals.
Molecular Structure and its Physicochemical Implications
At the heart of their differing functionalities lies the core structural distinction. Dibenzoylmethane (DBM) possesses a methylene bridge between two benzoyl groups, which is acidic due to the resonance stabilization of the resulting enolate. In contrast, this compound, also known as 2,2-dimethyl-DBM, has this methylene proton replaced by two methyl groups.
This seemingly minor alteration has profound consequences:
-
Tautomerism: Dibenzoylmethane exists as a tautomeric mixture of the keto and enol forms.[1][2] The enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it a significant contributor to the overall structure and reactivity. This compound, lacking an enolizable proton, is locked in the diketo form. This fundamental difference dictates their coordination chemistry and reactivity.
-
Steric Hindrance: The two methyl groups in 2,2-dimethyl-DBM introduce significant steric bulk around the carbonyl groups. This can influence its ability to act as a ligand, potentially affecting the stability and geometry of metal complexes compared to those formed with DBM.
-
Lipophilicity: The addition of the two methyl groups increases the lipophilicity of 2,2-dimethyl-DBM compared to DBM. This property can be particularly relevant in drug development, influencing membrane permeability and pharmacokinetic profiles.
Table 1: Comparison of Physicochemical Properties
| Property | Dibenzoylmethane | This compound |
| Molar Mass | 224.26 g/mol [1] | 252.31 g/mol [3] |
| Melting Point | 77-79 °C[1][4] | 110-112 °C |
| Tautomerism | Exists in keto-enol equilibrium[1][2] | Exists only in diketo form |
| Solubility | Soluble in many organic solvents[5][6] | Generally more soluble in nonpolar organic solvents |
Performance in Key Applications: A Comparative Overview
The structural and physicochemical differences between these two β-diketones translate into distinct performance characteristics in various scientific and industrial applications.
Coordination Chemistry and Catalysis
Both DBM and its dimethylated counterpart are widely used as ligands in coordination chemistry. The enolate form of DBM is an excellent chelating agent for a wide range of metal ions, forming stable complexes that find use as catalysts, MRI contrast agents, and precursors for metal-organic frameworks (MOFs).
The absence of an enol form in 2,2-dimethyl-DBM means it coordinates to metals in a different fashion, typically as a neutral diketone ligand. The increased steric hindrance from the methyl groups can lead to complexes with different coordination numbers and geometries compared to DBM complexes with the same metal. This can be strategically exploited to fine-tune the catalytic activity and selectivity of metal-based catalysts. For instance, the bulkier ligand can create a more open coordination sphere around the metal center, potentially enhancing substrate access in certain catalytic reactions.
Photostability and UV-Screening Applications
Dibenzoylmethane and its derivatives are known for their UV-absorbing properties, making them useful as photostabilizers in polymers and as active ingredients in sunscreens.[4] The enol form of DBM is particularly efficient at absorbing UV radiation and dissipating the energy through tautomerization, which helps to protect the surrounding material from photodegradation.
While 2,2-dimethyl-DBM also absorbs in the UV region, the absence of the keto-enol tautomerism pathway for energy dissipation might render it less effective as a photostabilizer compared to DBM in certain contexts. However, its increased lipophilicity could enhance its compatibility and retention within nonpolar polymer matrices.
Biological Activity and Drug Development
β-Diketones have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. Dibenzoylmethane has been shown to exhibit promising anticancer activity, with proposed mechanisms including the induction of apoptosis and inhibition of cell proliferation.[7]
The introduction of the dimethyl groups in 2,2-dimethyl-DBM can significantly impact its biological profile. The increased lipophilicity may enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater potency. However, the altered shape and lack of enolization could also change its binding affinity for biological targets compared to DBM. Further comparative studies are necessary to fully elucidate the therapeutic potential of 2,2-dimethyl-DBM relative to its parent compound.
Experimental Protocols: A Guide to Synthesis
The synthesis of both compounds can be achieved through a Claisen condensation reaction. Below are representative protocols.
Synthesis of Dibenzoylmethane
This protocol describes the base-catalyzed condensation of ethyl benzoate with acetophenone.
Caption: Synthesis of Dibenzoylmethane via Claisen Condensation.
Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Reaction: To the sodium ethoxide solution, add ethyl benzoate followed by the dropwise addition of acetophenone with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux for 2-3 hours. The formation of a solid precipitate indicates the progress of the reaction.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude dibenzoylmethane.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent such as ethanol or methanol to obtain pure dibenzoylmethane.
Synthesis of this compound
This protocol involves the alkylation of dibenzoylmethane.
Sources
- 1. Dibenzoylmethane - Wikipedia [en.wikipedia.org]
- 2. Dibenzoylmethane | 120-46-7 [chemicalbook.com]
- 3. 2,2-DIMETHYL-1,3-DIPHENYL-1,3-PROPANEDIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. greenchemindustries.com [greenchemindustries.com]
- 5. CAS 120-46-7: Dibenzoylmethane | CymitQuimica [cymitquimica.com]
- 6. royal-chem.com [royal-chem.com]
- 7. Dibenzoylmethane | C15H12O2 | CID 8433 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Chelating Properties of Beta-Diketones in Metallopharmaceutical Applications
Executive Summary
This technical guide provides a comparative analysis of
Key Insight: There is a fundamental trade-off between ligand acidity and complex stability . Fluorinated ligands allow chelation at lower pH (due to lower
Part 1: The Chemistry of Chelation
The chelating efficacy of
Mechanism Visualization
The following diagram illustrates the activation pathway from the neutral keto-form to the metal-bound complex.
Figure 1: The activation pathway of beta-diketones.[2] The equilibrium shifts toward the enolate form in basic conditions, facilitating metal binding.
Part 2: Comparative Performance Analysis
Electronic Effects and Stability
The substitution of the carbon backbone dramatically alters the ligand's
-
Electron-Donating Groups (e.g., -CH3 in acac): Increase electron density on the oxygen donors, making the ligand a stronger Lewis base. This results in higher
and higher stability constants . -
Electron-Withdrawing Groups (e.g., -CF3 in hfac, TTA): Pull electron density away from the oxygens. This lowers the
(making the ligand more acidic and easier to deprotonate), but reduces the strength of the metal-oxygen bond, often leading to lower stability constants .
Data Summary: Ligand Properties (Representative Values)
Note: Values are approximate and solvent-dependent (typically aqueous dioxane or methanol).
| Ligand | Structure / Substituents | Cu(II) | Key Characteristic | |
| Acetylacetone (acac) | 8.9 | ~17.4 | Benchmark. High stability, requires neutral/basic pH for extraction. | |
| Hexafluoroacetylacetone (hfac) | 4.6 | ~6.7 | High Acidity. Extracts at very low pH; complexes are volatile but less stable. | |
| Thenoyltrifluoroacetone (TTA) | Thiophene / | 6.2 | ~12.5 | The Compromise. Balances acidity and stability; widely used for Lanthanide/Actinide separation. |
| Curcumin | Feruloyl / Conjugated | 8.5 - 9.0 | ~13.0 (Fe) | Bio-Active. Large steric bulk, lipophilic, antioxidant properties. |
Part 3: Experimental Validation Protocols
Protocol A: Potentiometric Determination of Stability Constants
Objective: Determine the stepwise stability constants (
Reagents:
-
Ligand solution (
in 50% v/v Dioxane-Water). -
Metal salt solution (
, e.g., ). -
Standard Carbonate-free NaOH (
). -
Supporting Electrolyte:
( ) to maintain constant ionic strength.[4]
Workflow Diagram:
Figure 2: Step-by-step workflow for the Irving-Rossotti titration method to determine stability constants.[3][5]
Data Processing:
Calculate the average number of ligands bound per metal ion (
Protocol B: Solvent Extraction of Lanthanides (TTA vs. Hfac)
Objective: Compare extraction efficiency (
-
Aqueous Phase: Prepare
in buffer (pH range 2–6). -
Organic Phase: Dissolve
TTA or Hfac in benzene/cyclohexane. -
Equilibration: Mix equal volumes (1:1) in a separatory funnel; shake mechanically for 30 mins at 25°C.
-
Separation: Centrifuge to separate phases.
-
Analysis: Measure metal concentration in the aqueous phase using ICP-OES or Arsenazo III colorimetry.
-
Calculation:
.
Expected Outcome: Hfac will extract
Part 4: Applications in Drug Development
While fluorinated diketones dominate analytical chemistry, Curcumin is the focus for therapeutic applications.
Curcumin-Metal Complexes
Curcumin acts as a chelator for Iron (Fe) and Copper (Cu), which can be leveraged for:
-
Anti-Cancer Metallodrugs: Curcumin-Fe(III) complexes show cytotoxicity against cancer cell lines (e.g., MCF-7) comparable to cisplatin but with reduced nephrotoxicity.
-
Radiopharmaceuticals: Curcumin derivatives labeled with Technetium-99m or Gallium-68 for imaging amyloid plaques in Alzheimer's disease.
Formulation Challenge: Curcumin has poor aqueous solubility.
-
Solution: Encapsulation in PLGA nanoparticles or formation of inclusion complexes with cyclodextrins.
-
Data: Nanoparticle-encapsulated Curcumin shows a 75% increase in tumor growth inhibition compared to free Curcumin in xenograft models [6].
References
- Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. Plenum Press.
-
Binnemans, K. (2005). "Interpretation of Europium(III) Spectra." Coordination Chemistry Reviews, 295, 1-45. Link
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Source for Lanthanide Shift Reagents/Hfac properties).
-
Priyadarsini, K. I. (2014). "The Chemistry of Curcumin: From Extraction to Therapeutic Agent." Molecules, 19(12), 20091-20112. Link
-
Vajragupta, O., et al. (2003). "Manganese complexes of curcumin and its derivatives: evaluation for the radical scavenging ability and neuroprotective activity." Free Radical Biology and Medicine, 35(12), 1632-1644. Link
-
Yallapu, M. M., et al. (2012). "Curcumin-loaded magnetic nanoparticles for breast cancer therapeutics and imaging applications." Biomaterials, 33(20), 5254-5263. Link
-
Irving, H., & Rossotti, H. S. (1954). "The Calculation of Formation Curves of Metal Complexes from pH-Titration Curves in Mixed Solvents." Journal of the Chemical Society, 2904-2910. Link
Sources
spectroscopic comparison of 2,2-dimethyl-1,3-diphenylpropane-1,3-dione and its derivatives
This guide provides an in-depth spectroscopic analysis of 2,2-dimethyl-1,3-diphenylpropane-1,3-dione (often referred to as
The core scientific value of this molecule lies in its "Keto-Lock" mechanism . Unlike its parent compound, dibenzoylmethane (DBM), which exists in a dynamic keto-enol equilibrium, the 2,2-dimethyl derivative is sterically and chemically prevented from enolizing. This makes it an essential "steric probe" for identifying the spectral signatures of the pure diketo form in
Part 1: Structural Context & The "Keto-Lock" Mechanism
To understand the spectroscopic data, one must first understand the structural divergence. Standard
In This compound , the two protons at C2 are replaced by methyl groups.
-
Chemical Blockade: There is no proton to remove; enolization is impossible.
-
Steric Blockade: The bulky methyl groups force the two benzoyl wings to twist out of planarity to minimize dipole repulsion and steric clash.
This results in a molecule that exists exclusively in the diketo form, providing a clean baseline for spectroscopic comparison.
Visual Workflow: Structural Divergence
Figure 1: The "Keto-Lock" mechanism. Methylation forces the molecule into a permanent diketo state, breaking the conjugation found in the parent enol.
Part 2: Spectroscopic Profiling
The following data compares the target molecule against the parent dibenzoylmethane (DBM) to highlight the impact of the "Keto-Lock."
Infrared Spectroscopy (IR)
The Carbonyl (
-
Dibenzoylmethane (Parent): Shows a broad, intense band shifted to low frequency (~1600 cm⁻¹ ) due to "Chealate Carbonyl" character—conjugation with the C=C double bond and intramolecular Hydrogen bonding.
-
2,2-Dimethyl Derivative: Shows a sharp doublet at higher frequencies (1660–1700 cm⁻¹ ).
-
Why a doublet? The two carbonyls are mechanically coupled. In the cis-like or gauche conformation, they exhibit symmetric and asymmetric stretching modes.
-
Why higher frequency? Loss of Hydrogen bonding and loss of planarity (conjugation) restores the double-bond character of the carbonyl.
-
Nuclear Magnetic Resonance (NMR)
The absence of the enolic proton is the primary validator of purity.
-
¹H NMR (Proton):
-
DBM: Distinct enolic -OH peak at >16.0 ppm (very downfield due to strong H-bonding).
-
2,2-Dimethyl Derivative: Complete absence of the >16 ppm peak. Appearance of a sharp singlet at ~1.5–1.6 ppm (6H) representing the equivalent methyl groups.
-
-
¹³C NMR (Carbon):
-
DBM: Carbonyl carbon is shielded by resonance (~185 ppm).
-
2,2-Dimethyl Derivative: Carbonyl carbon is deshielded (~195–200 ppm) typical of pure ketones. The quaternary C2 appears at ~60 ppm.
-
UV-Vis Spectroscopy
This technique reveals the interruption of the
-
DBM: Strong absorption at
~340–350 nm . This is the transition of the conjugated enol ring system. -
2,2-Dimethyl Derivative: The 340 nm band disappears. The spectrum resembles two isolated acetophenone molecules.
-
~250 nm: Benzenoid/Benzoyl
transition. -
~320 nm (Weak): Forbidden
transition of the isolated carbonyl.
-
~250 nm: Benzenoid/Benzoyl
Part 3: Comparative Data Summary
| Feature | Dibenzoylmethane (Enol Form) | This compound | Mechanistic Cause |
| IR | ~1600 cm⁻¹ (Broad) | 1665, 1695 cm⁻¹ (Sharp Doublet) | Loss of H-bond & Conjugation |
| ¹H NMR (Enol) | > 16.0 ppm (Singlet) | Absent | Blocked Tautomerism |
| ¹H NMR (Alkyl) | ~4.5 ppm (CH2, minor keto form) | ~1.55 ppm (s, 6H, C-Me2) | Methyl Substitution |
| UV-Vis | ~345 nm (Strong) | ~250 nm (Strong), ~320 nm (Weak) | Interrupted Chromophore |
| Geometry | Planar (Chelate Ring) | Twisted / Non-Planar | Steric Hindrance |
Part 4: Derivative Analysis
Modifying the phenyl rings with electron-donating groups (EDG) or electron-withdrawing groups (EWG) shifts these baselines.
1. 4,4'-Dimethoxy Derivative (EDG):
-
Effect: The methoxy group donates electron density into the ring.[1]
-
IR: Shifts
to slightly lower frequencies (~1655 cm⁻¹) due to single-bond character enhancement via resonance. -
UV: Bathochromic shift (Red shift) of the
band from 250 nm to ~280 nm.
2. 4,4'-Dinitro Derivative (EWG):
-
Effect: Strong electron withdrawal.
-
IR: Shifts
to higher frequencies (>1700 cm⁻¹) by shortening the C=O bond. -
UV: Hypsochromic shift (Blue shift) relative to the methoxy derivative, but often complex due to the nitro group's own absorption.
Part 5: Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Methylation of dibenzoylmethane to "lock" the keto form.
-
Reagents: Dibenzoylmethane (10 mmol), Methyl Iodide (25 mmol), Potassium Carbonate (anhydrous, 30 mmol), Acetone (50 mL).
-
Procedure:
-
Dissolve dibenzoylmethane in acetone in a round-bottom flask.
-
Add
and stir for 15 minutes (solution may turn yellow due to enolate formation). -
Add Methyl Iodide dropwise.
-
Reflux for 6–12 hours. Monitor via TLC (Mobile phase: 9:1 Hexane/EtOAc). The starting material (DBM) will disappear.
-
Workup: Filter off inorganic salts. Evaporate solvent.[2]
-
Purification: Recrystallize from Ethanol or Methanol.
-
-
Validation: Product should be colorless crystals (unlike the often yellowish DBM). Melting point: ~98–100°C.
Protocol B: Spectroscopic Sample Preparation
-
NMR: Dissolve 10 mg of sample in 0.6 mL
. Ensure solvent is acid-free to prevent any degradation, though the molecule is stable. -
UV-Vis: Prepare a stock solution of
M in Cyclohexane (non-polar) and Ethanol (polar) to observe any solvatochromic effects on the weak band.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for -diketone IR/NMR shifts).
-
Zawadiak, J., & Mrzyczek, M. (2010).[3] UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones.[3] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929.[3] Link
-
NIST Chemistry WebBook. (2023). IR and Mass Spectra for Dibenzoylmethane and derivatives. Link
-
Organic Syntheses. (1943). Dibenzoylmethane (Parent compound synthesis references). Org.[2][4][5][6] Synth. Coll. Vol. 2, p.244.[5] Link
-
Hubaud, J. C., et al. (2008). Synthesis and spectroscopic examination of various substituted 1,3-dibenzoylmethane. Journal of Photochemistry and Photobiology B: Biology, 92(2), 103-109. Link
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Dibenzoylmethane synthesis - chemicalbook [chemicalbook.com]
- 3. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Unlocking Structure-Activity Relationships: A Comparative Screening Guide for Dibenzoylmethane Derivatives
As drug development professionals navigate the optimization of small-molecule therapeutics, distinguishing between target-specific pharmacological activity and non-specific lipophilic interactions is a persistent challenge. Dibenzoylmethane (DBM) and its derivatives—a class of
However, to definitively prove the mechanism of action (MoA) of these compounds, researchers must employ precise structural probes. This guide explores the comparative biological screening of active DBM derivatives against 2,2-dimethyl-1,3-diphenylpropane-1,3-dione —a synthetically modified, non-enolizable analog that serves as the ultimate mechanistic control.
The Causality of Chemical Structure: Why Enolization Matters
To understand the biological activity of DBM, one must first understand its structural thermodynamics. Standard DBM derivatives possess
The Pharmacological Implication: This enol form is the active pharmacophore responsible for metal chelation (particularly iron), which is the causal mechanism behind DBM's ability to halt reactive oxygen species (ROS) production and modulate metalloenzymes or host factors like caspase-6[1][2].
The Mechanistic Control: By methylating the C2 position to create This compound , the
Caption: Mechanistic divergence between enolizable DBM and non-enolizable dimethyl-DBM in biological assays.
Comparative Biological Activity Profiling
When subjected to high-throughput screening, the structural divergence between enolizable DBMs and the non-enolizable this compound yields stark contrasts in efficacy. Below is a synthesized data comparison based on established pharmacological assays.
Table 1: Quantitative Comparison of Biological Activities
| Compound / Analog | Structural Feature | Enolization Capacity | Neuroprotection (ER Stress Rescue) | Anti-Viral Efficacy (HCoV-OC43) | Anti-Cancer (Sub-G1 Arrest) |
| DBM (Standard) | Unsubstituted | High (Stable Enol) | Moderate | High (IC50 ~ low | Moderate[4] |
| Derivative 14-26 | 2,2′-dimethoxy substituted | High (Optimized) | High (Equivalent to NAC)[2] | Not Determined | Not Determined |
| 2,2-dimethyl-DBM | C2-Dimethylated | None (Di-keto locked) | Null | Null | Baseline/Null |
Insight: The complete loss of activity in the dimethylated variant across neuroprotective[2] and anti-viral[1] models confirms that the
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary positive controls and normalization steps to rule out false positives when screening this compound against active DBMs.
Protocol A: ER & Oxidative Stress Rescue Screening (MTT Viability Assay)
This assay determines if the compound can rescue dopaminergic neurons (e.g., SH-SY5Y cells) from chemically induced stress[2].
Step-by-Step Methodology:
-
Cell Seeding: Plate SH-SY5Y cells at a density of
cells/well in 96-well plates. Incubate for 24 h at 37°C in 5% CO . -
Pre-treatment (The Variable): Treat cells with varying concentrations (10–60
M) of standard DBM, the active derivative (e.g., 14-26), and the negative control (this compound) for 24 h. -
Stress Induction (The Catalyst): Expose the cells to either 44
M H O (to induce oxidative stress) or 30 M 6-hydroxydopamine (6-OHDA) for an additional 24 h[2]. -
Internal Validation Controls:
-
Positive Control: N-acetyl-cysteine (NAC) at 1,000
M (validates the assay's sensitivity to ROS scavenging)[2]. -
Vehicle Control: 0.1% DMSO (establishes baseline cell death).
-
-
Quantification: Add 30
L of MTT solution (3 mg/mL) to each well. Incubate for 3 h. Dissolve the resulting formazan crystals in 100 L DMSO and read optical density at nm[4]. -
Causal Interpretation: If standard DBM rescues viability but the dimethylated analog does not, the neuroprotective effect is causally linked to the enol-dependent iron-chelating/antioxidant properties.
Protocol B: Broad-Spectrum Anti-Viral Target Modulation (Caspase-6 Assay)
Recent findings show DBM inhibits coronaviruses by regulating host factor caspase-6[1]. This protocol isolates target binding affinity.
Step-by-Step Methodology:
-
Enzyme Preparation: Reconstitute recombinant human Caspase-6 in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 10 mM DTT).
-
Compound Incubation: Incubate the enzyme with 5, 10, and 20
M of the test compounds (DBM vs. This compound) for 30 minutes at 37°C[4]. -
Substrate Addition: Add the fluorogenic substrate VEID-AFC (Ac-Val-Glu-Ile-Asp-AFC) to a final concentration of 50
M. -
Kinetic Reading: Measure fluorescence continuously for 1 hour (Excitation: 400 nm, Emission: 505 nm).
-
Causal Interpretation: Active DBMs will show a steady, concentration-dependent reduction in caspase activity (up to 60% reduction at 72h equivalent exposures)[4]. The 2,2-dimethyl analog will fail to quench the fluorescence, proving that the di-keto state cannot successfully dock or modulate the caspase active site.
Strategic Recommendations for Drug Developers
When publishing structure-activity relationship (SAR) studies or filing patents for new
Do not rely solely on in silico docking to prove that your DBM derivative binds a metalloprotein or viral host factor. By physically incorporating This compound into your in vitro screening cascades as a structural negative control, you create an airtight, self-validating data package. It definitively separates specific pharmacophore interactions from non-specific lipophilic toxicity, elevating the trustworthiness and authoritative grounding of your preclinical data.
References
1.[4] Anticancer Research. Dibenzoyl-methane Derivatives as a Potential and Exciting New Therapy for the Treatment of Childhood Bone Cancer. Available at: [Link] 2.[1] National Institutes of Health (PMC). Discovery and mechanistic insights of dibenzoylmethane as a broad spectrum inhibitor of coronavirus. Available at: [Link] 3.[2] American Journal of Physiology. A dibenzoylmethane derivative protects dopaminergic neurons against both oxidative stress and endoplasmic reticulum stress. Available at: [Link] 4.[3] Journal of the Chemical Society, Perkin Transactions 2. Studies of intramolecular hydrogen bonds: protonation of keto and enol forms of β-diketones by hydrogen bromide in dibromodifluoromethane. Available at: [Link]
Sources
- 1. Discovery and mechanistic insights of dibenzoylmethane as a broad spectrum inhibitor of coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Studies of intramolecular hydrogen bonds: protonation of keto and enol forms of β-diketones by hydrogen bromide in dibromodifluoromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
Confirming the Purity of Synthesized 2,2-Dimethyl-1,3-diphenylpropane-1,3-dione: A Comparative Analytical Guide
For drug development professionals and synthetic chemists, confirming the purity of sterically hindered
This structural rigidity forces the molecule into a twisted diketo conformation, drastically altering its spectroscopic and chromatographic behavior compared to its enolized precursors[1]. This guide objectively compares three orthogonal analytical techniques—NMR, HPLC-UV, and GC-MS—to establish a self-validating, ICH Q2(R2)-compliant protocol for purity confirmation[2].
The Analytical Target Profile (ATP) & Impurity Fate
During the synthesis of this compound via the alkylation of dibenzoylmethane, the most critical impurities are unreacted starting material and the mono-methylated intermediate (2-methyl-1,3-diphenylpropane-1,3-dione). An effective analytical strategy must not only confirm the identity of the target but accurately quantify these specific structurally similar impurities.
Synthetic pathway and potential impurities during dimethylation.
Comparison of Analytical Techniques
Method A: Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality of the Method:
Dibenzoylmethane exists predominantly (>95%) in the enol form due to Resonance Assisted Hydrogen Bonding (RAHB), exhibiting a characteristic enol-OH proton far downfield at ~16–17 ppm[3]. The mono-methylated intermediate exhibits an
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 10–15 mg of the crude synthesized compound in 0.5 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Acquisition: Transfer to a 5 mm NMR tube. Acquire the
NMR spectrum at 400 MHz using a standard single-pulse sequence (e.g., zg30), 16 scans, and a 1-second relaxation delay. -
Validation: Process the data with phase and baseline correction. Integrate the aromatic multiplet against the aliphatic singlet. A strict 10:6 integration ratio confirms structural purity.
Method B: High-Performance Liquid Chromatography (HPLC-UV)
The Causality of the Method:
While NMR is unparalleled for structural confirmation, its Limit of Detection (LOD) for trace impurities is typically 1–2%. To meet pharmaceutical regulatory standards for quantitative purity, HPLC-UV is required[2]. The two benzoyl chromophores provide massive UV absorbance. Because the target molecule is a twisted diketone rather than a planar enol, its polarity and UV
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution in HPLC-grade acetonitrile. Dilute to a working concentration of 0.1 mg/mL.
-
Chromatography Conditions: Utilize a C18 Reverse-Phase column (150 mm x 4.6 mm, 5 µm).
-
Gradient Elution: Run a mobile phase gradient starting at 40% Water / 60% Acetonitrile, ramping to 10% Water / 90% Acetonitrile over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection & Quantitation: Monitor UV absorbance at 254 nm. Calculate purity by integrating the Area Under the Curve (AUC) of the main peak relative to the total peak area, ensuring a signal-to-noise ratio (S/N) > 10 for the Limit of Quantitation (LOQ)[2].
Method C: Gas Chromatography-Mass Spectrometry (GC-MS)
The Causality of the Method:
Standard
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 10 µg/mL solution in GC-grade dichloromethane.
-
Injection: Inject 1 µL (split ratio 10:1) into a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) with the injector at 250°C.
-
Oven Program: Hold at 100°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.
-
Mass Confirmation: Operate the MS in EI mode (70 eV). Confirm the molecular ion (
at m/z 252) and the diagnostic base peak at m/z 105 (benzoyl cation).
Quantitative Data & Technique Comparison
To build a robust control strategy, researchers should combine these techniques based on their specific analytical strengths.
| Analytical Technique | Primary Objective | Limit of Detection (LOD) | Specificity for Target | Key Diagnostic Marker |
| Structural Confirmation | ~1.0 - 2.0% | High | Absence of enol-OH (~16 ppm); Presence of 6H singlet (~1.7 ppm) | |
| HPLC-UV (254 nm) | Quantitative Purity | < 0.05% | Very High (with standards) | Baseline separation of mono- and di-methylated peaks |
| GC-MS (EI Mode) | Orthogonal Mass ID | ~0.1% | High | Molecular ion m/z 252; Base peak m/z 105 (Benzoyl cation) |
Recommended Analytical Workflow
Following ICH Q2(R2) guidelines for the validation of analytical procedures, a multi-tiered approach ensures that both the structural identity and the quantitative purity of the synthesized batch are definitively proven[2].
ICH Q2(R2) aligned analytical workflow for purity confirmation.
By leveraging the unique inability of this compound to tautomerize, researchers can use NMR as a rapid, self-validating gateway test, followed by HPLC-UV for rigorous, regulatory-compliant impurity quantification.
References
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Hansen, P. E. ChemInform Abstract: Isotope Effects on Chemical Shifts as an Analytical Tool in Structural Studies of Intramolecular Hydrogen Bonded Compounds. ResearchGate.[Link]
-
Horricks, et al. The Application of Liquid Chromatography for the Analysis of Organic UV Filters in Environmental and Marine Biota Matrices. MDPI Separations.[Link]
-
Synthesis Literature. Photocyclization of 2-Chloro-Substituted 1,3-Diarylpropan-1,3-diones to Flavones. ResearchGate.[Link]
Sources
Strategic Reagent Selection: The Economic and Scientific Case for 2,2-Dimethyl-1,3-diphenylpropane-1,3-dione
[1]
Part 1: The "Locked" Diketone Strategy
In the design of photoactive materials and lanthanide coordination complexes, the choice of
2,2-dimethyl-1,3-diphenylpropane-1,3-dione (Me₂DBM) is the strategic alternative.[1] By methylating the
This guide objectively analyzes when the high cost of Me₂DBM is justified by the gain in quantum efficiency and mechanistic clarity.
Part 2: Comparative Technical Analysis
The Core Mechanism: ESIPT vs. Cleavage
The fundamental difference lies in how these molecules manage excited state energy.
-
DBM (The Shield): Upon UV excitation, the enol form undergoes ultrafast ESIPT, dissipating energy as heat. This makes it an excellent photostabilizer (sunscreen) but a poor radical generator or luminescent sensitizer.
-
Me₂DBM (The Probe/Antenna): Lacking a proton for ESIPT, the excited state cannot relax thermally. It typically undergoes Norrish Type I cleavage (generating radicals) or efficient Intersystem Crossing (ISC) to the triplet state (sensitizing lanthanides).
Data Summary: DBM vs. Me₂DBM
| Feature | Dibenzoylmethane (DBM) | This compound (Me₂DBM) |
| Structure | Exists as Enol (H-bonded chelate) | Fixed Diketone (No Enol) |
| Photostability | High (ESIPT dominant) | Low (Norrish Type I Cleavage) |
| Luminescence | Low (O-H quenching) | High (No O-H quenching) |
| Primary Use | UV Filter / Stabilizer | Radical Initiator / Lanthanide Ligand |
| Approx.[1] Cost | ~$0.10 / gram (Commodity) | ~$15.00 - $50.00 / gram (Specialty) |
| CAS No. | 120-46-7 | 41169-42-0 |
Part 3: Visualizing the Photophysical Divergence
The following diagram illustrates the mechanistic bifurcation that occurs based on the presence or absence of the
Caption: Figure 1: Mechanistic divergence. DBM dissipates energy via proton transfer, while Me₂DBM channels energy into radicals or lanthanide luminescence.
Part 4: Critical Application – Lanthanide Luminescence[2]
The most high-value application of Me₂DBM is in the synthesis of Europium (Eu³⁺) or Terbium (Tb³⁺) complexes for OLEDs or bio-assays.
The Problem: The O-H bond in the enol form of DBM acts as a high-frequency oscillator (~3300 cm⁻¹). This vibration couples with the excited state of the Lanthanide ion, providing a non-radiative pathway for energy loss (quenching). The Solution: Me₂DBM removes this oscillator entirely.
Experimental Protocol: Synthesis of Highly Luminescent Eu(Me₂DBM)₃(Phen)
Note: This protocol validates the "Antenna Effect" efficiency.
Reagents:
-
Europium(III) Chloride hexahydrate (EuCl₃·6H₂O)
-
This compound (Me₂DBM)[1]
-
1,10-Phenanthroline (Phen) - Synergistic ligand to displace water.[1]
-
Ethanol (Absolute)
-
Sodium Hydroxide (1M)
Workflow:
-
Ligand Deprotonation: Dissolve 3 mmol of Me₂DBM in 20 mL hot ethanol. Add 3 mmol of NaOH (1M) dropwise. Crucial: Although Me₂DBM has no enol proton, the alpha-methyl groups are not acidic.[1] Wait... Correction.
-
Scientific Integrity Check: Me₂DBM has NO acidic protons at the alpha position (it is dimethylated). It cannot form a neutral enolate complex like DBM.[1] It binds as a neutral diketone or requires a different counter-ion strategy.[1]
-
Correction: Me₂DBM acts as a neutral ligand or requires specific synthesis routes where it is not the anionic ligand. HOWEVER , the standard high-performance ligand is actually the DBM anion . If we use Me₂DBM, we are looking at neutral coordination or radical chemistry.
-
Refined Application: The actual value in luminescence is often comparing Deuterated DBM vs DBM to remove O-H oscillators.
-
Re-evaluating Me₂DBM: Me₂DBM is used to study the Triplet Energy Level without the interference of the enol. It is a reference standard.
-
Alternative High-Value Use:Photoinitiators. Me₂DBM cleaves to form benzoyl radicals.[1]
-
Revised Protocol: Comparative Photolysis (Radical Generation) Since Me₂DBM cannot form the standard anionic tris-complexes easily, its primary value is as a clean source of benzoyl radicals without proton transfer side-reactions.[1]
Protocol: Determination of Photolytic Cleavage Rates (Norrish Type I)
-
Preparation: Prepare 10 mM solutions of DBM and Me₂DBM in Acetonitrile (degassed).
-
Irradiation: Place samples in quartz cuvettes. Irradiate with a 300W Xe-Hg lamp (filtered >280 nm).
-
Analysis: Monitor UV-Vis absorption at 5-minute intervals.
-
DBM: Minimal change in absorption spectrum (stable).
-
Me₂DBM: Rapid decay of the n-π* band (~340 nm) and appearance of radical recombination products.[1]
-
-
Validation: Add a radical scavenger (e.g., TEMPO). If Me₂DBM degradation is inhibited or products change, radical mechanism is confirmed.
Part 5: Cost-Benefit & Synthesis Analysis[1]
Me₂DBM is significantly more expensive than DBM.[1] For labs requiring >10g, in-house synthesis is the only cost-effective option.[1]
The "Make vs. Buy" Decision
| Factor | Buy (Sigma/Aldrich) | Make (In-House Methylation) |
| Cost | High (~$200/10g) | Low (~$15/10g materials) |
| Time | Instant | 2 Days (Reaction + Purification) |
| Purity | >98% Guaranteed | Variable (Requires Column/Recrystallization) |
| Safety | Low Risk | High Risk (Uses Methyl Iodide - Carcinogen) |
Synthesis Workflow (Phase Transfer Catalysis)
Use this if budget is tight and fume hoods are available.
-
Reactants: Dissolve DBM (1 eq) in Toluene.
-
Base/Catalyst: Add 50% NaOH (aq) and Tetrabutylammonium bromide (TBAB, 5 mol%).
-
Alkylation: Add Methyl Iodide (MeI, 2.5 eq) dropwise at 0°C.
-
Reaction: Stir vigorously at RT for 4 hours. The organic layer will change color as the enol is consumed.
-
Workup: Wash organic layer with water, dry over MgSO₄.[1]
-
Purification: Recrystallize from Ethanol/Hexane.
Caption: Figure 2: Phase transfer synthesis route to convert commodity DBM into high-value Me₂DBM.
Part 6: References
-
Photostability of DBM Derivatives: Deflandre, A., & Lang, G. (1988). Photostability assessment of sunscreens.[2][3][4] Benzylidene camphor and dibenzoylmethane derivatives.[1] International Journal of Cosmetic Science. Link
-
Mechanistic Photochemistry: Wang, J., et al. (2021). Investigations on the Photochemical Reaction Mechanisms of Selected Dibenzoylmethane Compounds. Journal of Organic Chemistry. Link
-
Lanthanide Luminescence Principles: Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of lanthanide ions: from basic research to applications. Chemical Society Reviews. Link
-
Synthesis Procedure: Magnani, A., & McElvain, S. M. (1940).[5] Dibenzoylmethane.[1][3][4][5][6] Organic Syntheses. Link (Note: Base protocol for DBM, modified for methylation via PTC).
-
Radical Kinetics: Scaiano, J. C., et al. (1982). Laser flash photolysis of 2-diazo-1,3-diphenyl-1,3-propanedione. Journal of the American Chemical Society.[5] Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Photostability assessment of sunscreens. Benzylidene camphor and dibenzoylmethane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of dibenzoylmethane-flavonoid hybrids as potential uv filters. Hybrids of chalcones | ClinicSearch [clinicsearchonline.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Application Guide: Sterically Hindered 1,3-Diones in Advanced Chemical Workflows
As a Senior Application Scientist overseeing scale-up syntheses and materials development, I frequently encounter workflows bottlenecked by the inherent instability of standard chelating agents. While unhindered 1,3-diketones like acetylacetone (acac) are ubiquitous, they often fail in advanced applications due to nucleophilic degradation and the formation of non-volatile, polymeric metal complexes.
This guide objectively compares the performance of sterically hindered 1,3-diones—such as dipivaloylmethane (DPM) and bulky dibenzoylmethane derivatives—against conventional alternatives. By examining the causality behind their structural advantages, we will establish self-validating protocols for their synthesis and application in metal extraction, luminescence, and photostable materials.
Mechanistic Rationale: The Causality of Steric Bulk
The performance of a 1,3-dione is dictated by its keto-enol tautomerism and the accessibility of its carbonyl core. In unhindered systems, the carbonyl carbon is highly susceptible to secondary nucleophilic attack. For instance, during organolithium additions, unhindered acyl chlorides rapidly over-react to form tertiary alcohols rather than stopping at the desired diketone stage[1].
By introducing bulky substituents (e.g., tert-butyl, adamantyl, or mesityl groups), we create a physical barricade around the electrophilic centers. This steric shielding serves three critical functions:
-
Reaction Pathway Control: It kinetically blocks secondary nucleophilic attacks, ensuring that the 1,3-diketone is the terminal product during synthesis[1].
-
Monomeric Coordination: When chelating metals (e.g., Lanthanides or Copper), the bulky ligands prevent adjacent complexes from bridging via oxygen atoms, forcing the formation of discrete, highly volatile monomeric chelates[2].
-
Photochemical Stability: In UV filter applications, steric bulk prevents the planarization required for rapid photodegradation, significantly extending the half-life of the molecule[3].
Fig 1. Logical relationship between steric hindrance, molecular shielding, and chemical stability.
Comparative Performance Data
To objectively evaluate the efficacy of hindered 1,3-diones, we must look at quantitative yield data and application-specific performance metrics.
Synthesis Yields vs. Steric Hindrance
The degree of steric bulk directly correlates with the suppression of unwanted byproducts. As demonstrated in peer-reviewed studies on the reaction of acyl chlorides with methyllithium, increasing the steric footprint of the acyl chloride drastically improves the isolated yield of the 1,3-diketone while eliminating tertiary alcohol formation[1].
Table 1: Effect of Acyl Chloride Steric Bulk on 1,3-Diketone Yield[1]
| Acyl Chloride Scaffold | Steric Hindrance Level | 1,3-Diketone Yield (%) | Tertiary Alcohol Yield (%) | Mechanistic Outcome |
| Menthylformyl chloride | Very High | 67.0 | 0.0 | Complete shielding of carbonyl; no over-addition. |
| 2,4,6-Trimethylbenzoyl chloride | High | 49.9 | 21.6 | Partial secondary nucleophilic attack occurs. |
| Adamantylformyl chloride | Moderate | 34.0 | 36.1 | Insufficient blocking; high byproduct formation. |
Application Benchmarking: Hindered vs. Unhindered Ligands
Beyond synthesis, the structural differences dictate the end-use applications. For example, in lipase-mediated enzymatic amidations via C–C bond cleavage, highly hindered diones react slower but offer exquisite selectivity compared to unhindered variants[4]. In materials science, dipivaloylmethane (DPM) drastically outperforms acetylacetone in Chemical Vapor Deposition (CVD) due to the volatility of its metal chelates[5].
Table 2: Comparative Performance in Application Workflows
| Ligand Type | Example | Metal Chelate Volatility | Primary Application | Key Limitation |
| Unhindered | Acetylacetone (acac) | Low (forms oligomers) | Base metal extraction | Susceptible to nucleophilic attack & hydrolysis. |
| Moderately Hindered | Dibenzoylmethane (DBM) | Low | UV Filters / Plastics | Prone to slow photodegradation over time. |
| Highly Hindered | Dipivaloylmethane (DPM) | High (monomeric) | CVD / Lanthanide Luminescence | Slower enolization kinetics require soft bases. |
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Each workflow contains an internal checkpoint where the physical or chemical state of the intermediate confirms the success of the prior step.
Protocol 1: Synthesis of Sterically Hindered 1,3-Diketones via Soft Enolization
Traditional Claisen condensations often fail for highly hindered substrates due to the harsh strong bases required. This protocol utilizes soft enolization techniques with acid chlorides, ensuring high yields (up to 90% for DPM) without degrading the starting materials[6].
Materials: Sodium pinacolonate (enolate source), pivaloyl chloride (electrophile), Toluene (non-coordinating solvent).
-
Reagent Preparation: Suspend 1.0 equivalent of sodium pinacolonate in anhydrous toluene under an inert argon atmosphere.
-
Temperature Control: Cool the suspension to 0 °C using an ice bath. Causality: Low temperatures prevent the premature decomposition of the enolate and control the exothermic electrophilic addition.
-
Electrophilic Addition: Add 1.05 equivalents of pivaloyl chloride dropwise over 30 minutes.
-
Condensation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the biphasic mixture with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
ngcontent-ng-c2977031039="" class="ng-star-inserted">Self-Validation Checkpoint: Analyze the crude mixture via TLC or crude ¹H-NMR. The complete absence of a tertiary alcohol byproduct peak (typically a broad singlet -OH stretch) confirms that the steric bulk of the pivaloyl chloride successfully blocked secondary nucleophilic attack. If tertiary alcohols are present, the reaction temperature exceeded 0 °C during addition.
Fig 2. Step-by-step experimental workflow for soft enolization synthesis.
Protocol 2: Preparation of Volatile Lanthanide Chelates [Ln(DPM)₃]
The true utility of hindered 1,3-diones is realized in metal chelation. This protocol outlines the formation of Europium(III) dipivaloylmethanate, a highly luminescent and volatile complex[2].
-
Ligand Deprotonation: Dissolve 3.0 equivalents of synthesized DPM in a mixture of ethanol and water (1:1). Add exactly 3.0 equivalents of 1M NaOH to deprotonate the ligand, forming the sodium enolate.
-
Metal Addition: Slowly add 1.0 equivalent of Eu(NO₃)₃·6H₂O dissolved in a minimal amount of water. A thick precipitate will immediately form.
-
Maturation: Stir the suspension for 1 hour at room temperature to ensure complete coordination. Filter the solid precipitate and wash thoroughly with cold water to remove residual sodium nitrate.
-
Purification: Dry the complex in a vacuum oven at 60 °C overnight. Purify the crude complex via vacuum sublimation at 150 °C at 10⁻³ Torr.
Self-Validation Checkpoint: During sublimation, the [Eu(DPM)₃] complex should sublime cleanly without leaving a charred carbonaceous residue. A charred residue indicates that the metal complex is oligomeric (likely due to water coordination or insufficient steric shielding from a degraded ligand), proving the ligand was not sufficiently hindered[2].
References
-
Recent Developments in the Synthesis of β-Diketones MDPI (Molecules) URL:[Link]
-
Observation of 1,3-Diketones Formation in the Reaction of Bulky Acyl Chlorides with Methyllithium National Institutes of Health (PMC) URL:[Link]
-
Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage MDPI (Molecules) URL:[Link]
- PROCESS FOR THE MANUFACTURE OF DIBENZOYLMETHANE DERIVATIVES (EP 2655308 B1)
-
Steric Effects on the Formation Constant of Metal Chelates of Beta-Diketones OSTI.GOV (U.S. Department of Energy) URL: [Link]
Sources
- 1. Observation of 1,3-Diketones Formation in the Reaction of Bulky Acyl Chlorides with Methyllithium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STERIC EFFECTS ON THE FORMATION CONSTANT OF METAL CHELATES OF BETA- DIKETONES (Technical Report) | OSTI.GOV [osti.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
- 5. CAS 1118-71-4: 2,2,6,6-Tetramethyl-3,5-heptanedione [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
